LIMK1 inhibitor 2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLKCQDZJOSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346601 | |
| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67795-42-0 | |
| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LIMK1 inhibitor 2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of LIMK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM domain kinases (LIMK) are a small family of serine/threonine and tyrosine kinases, comprising LIMK1 and LIMK2. These kinases are pivotal regulators of actin cytoskeletal dynamics.[1][2] They exert their influence primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2][3] This action stabilizes filamentous actin (F-actin) and is crucial for various cellular processes, including cell motility, proliferation, migration, and synaptic plasticity.[1][3] Dysregulation of LIMK activity is implicated in numerous pathologies, such as cancer, neurological disorders, and fibrotic diseases, making LIMK1 a compelling therapeutic target.[2] This guide delineates the core mechanism of action of LIMK1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action for most LIMK1 inhibitors involves the competitive inhibition of ATP binding to the kinase domain of the LIMK1 enzyme.[2] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to cofilin. As a result, cofilin remains in its active, non-phosphorylated state. Active cofilin promotes the severing and depolymerization of F-actin, leading to an increase in actin filament turnover.[2] This modulation of actin dynamics disrupts cellular processes that rely on a stable actin cytoskeleton, such as cell migration and invasion.[2] Some inhibitors may also exhibit allosteric modes of inhibition, binding to sites other than the ATP-binding pocket to induce conformational changes that inactivate the enzyme.[4]
The downstream effects of LIMK1 inhibition include:
-
Reduced Cofilin Phosphorylation: The most direct consequence is a decrease in the levels of phosphorylated cofilin (p-cofilin).[5][6]
-
Altered Actin Cytoskeleton: Increased cofilin activity leads to changes in the organization of the actin cytoskeleton.[6][7]
-
Impaired Cell Motility and Invasion: By disrupting the actin dynamics required for cell movement, LIMK1 inhibitors can reduce the migratory and invasive potential of cells, a key application in oncology.[2][8]
-
Microtubule Stabilization: Some LIMK inhibitors have been shown to stabilize microtubules, independent of their effects on the actin cytoskeleton, which can contribute to their anti-proliferative effects.[7][8]
Signaling Pathways
LIMK1 is a central node in several signaling pathways that regulate the actin cytoskeleton. Its activity is modulated by upstream kinases, primarily Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[9] These kinases are, in turn, activated by small Rho GTPases like RhoA and Rac1.[1][10]
Below is a diagram illustrating the canonical LIMK1 signaling pathway.
Caption: The LIMK1 signaling cascade, from upstream activators to downstream effects.
Quantitative Data on LIMK1 Inhibitors
The potency of LIMK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce LIMK1 activity by 50%. The following table summarizes representative IC50 values for various LIMK1 inhibitors from in vitro kinase assays.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Type | Reference |
| Pyr1 | 50 | 75 | In vitro kinase assay | [11] |
| LIMKi3 | 7 | Not specified | In vitro kinase assay | [12] |
| LX-7101 | 32 | Not specified | In vitro kinase assay | [12] |
| BMS-3 | Not specified | Not specified | Cellular p-cofilin assay | [6] |
| T56-LIMKi | Inactive | Active | Cellular p-cofilin assay | [6][11] |
| TH-257 | Potent | Potent | Allosteric inhibitor | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
In Vitro LIMK1 Kinase Assay (RapidFire Mass Spectrometry)
This assay measures the direct inhibitory effect of a compound on the phosphorylation of a substrate (e.g., cofilin) by the LIMK1 enzyme.
Methodology:
-
Reagents and Buffers:
-
Procedure:
-
Prepare a solution of LIMK1 enzyme in assay buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the LIMK1 enzyme to the wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding an acid solution (e.g., formic acid).
-
Analyze the samples using RapidFire mass spectrometry to quantify the amount of phosphorylated cofilin.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro LIMK1 kinase assay.
Cellular Phospho-Cofilin Western Blot Assay
This assay assesses the ability of an inhibitor to reduce the levels of phosphorylated cofilin within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-cofilin (e.g., anti-p-cofilin Ser3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-cofilin and a loading control (e.g., total cofilin or GAPDH).
-
Normalize the p-cofilin signal to the loading control.
-
Determine the reduction in p-cofilin levels in inhibitor-treated cells compared to the vehicle control.
-
Logical Relationship of Inhibitor Mechanism
The following diagram illustrates the logical sequence of events following the introduction of a competitive LIMK1 inhibitor.
Caption: Logical flow of a competitive LIMK1 inhibitor's mechanism of action.
Conclusion
LIMK1 inhibitors represent a promising class of therapeutic agents with potential applications in a range of diseases. Their core mechanism of action is centered on the inhibition of cofilin phosphorylation, leading to a cascade of downstream effects on the actin cytoskeleton. A thorough understanding of the underlying signaling pathways, coupled with robust quantitative assays and detailed experimental protocols, is essential for the continued development and optimization of these inhibitors for clinical use. The information presented in this guide provides a technical foundation for researchers and drug development professionals working in this field.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Lim kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesgc.org [thesgc.org]
Discovery and synthesis of LIMK1 inhibitor 2
An In-depth Technical Guide to the Discovery and Synthesis of a Novel LIMK Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a novel LIMK inhibitor, referred to as LIMK-IN-2 (also known as Compound 52). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LIM kinases.
LIM domain kinases (LIMKs), comprising LIMK1 and LIMK2, are serine/threonine kinases that play a pivotal role in regulating actin cytoskeletal dynamics.[1][2] The primary function of LIMKs is to phosphorylate and thereby inactivate cofilin, an actin-depolymerizing factor.[1][2] This inactivation leads to the stabilization of actin filaments, a process essential for cell shape, motility, and division.[1] Dysregulation of LIMK activity is implicated in various diseases, including cancer, neurological disorders, and fibrotic diseases, making LIMKs compelling therapeutic targets.[1] The development of selective and potent LIMK inhibitors is a key area of focus in modern pharmacology.[1]
Discovery of LIMK-IN-2 (Compound 52)
LIMK-IN-2 (Compound 52) is a novel, potent, and selective LIMK inhibitor identified from a library of over 60 tetrahydropyridine pyrrolopyrimidine derivatives.[3] The discovery process involved a systematic approach of design, synthesis, and biological evaluation to optimize the structure-activity relationship (SAR) of this chemical series.[3]
Quantitative Data
The biological evaluation of LIMK-IN-2 and its analogs demonstrated promising in vitro and cellular activities. The most potent derivatives from the synthesized library exhibited enzymatic activities in the mid to low nanomolar range.[3] LIMK-IN-2 was specifically highlighted for its excellent selectivity for LIMKs in a broader kinase selectivity panel.[3]
| Compound | Target | Activity | Assay Type | Key Findings | Reference |
| LIMK-IN-2 (Compound 52) | LIMK1/LIMK2 | Potent inhibitor | In vitro enzymatic and cellular assays | Excellent selectivity for LIMKs; inhibits cofilin phosphorylation in cells. | [3] |
| Tetrahydropyridine pyrrolopyrimidine library | LIMK1/LIMK2 | Mid to low nanomolar | In vitro enzymatic assay | Identification of highly potent derivatives. | [3] |
Synthesis and Characterization
The synthesis of LIMK-IN-2 and the broader library of tetrahydropyridine pyrrolopyrimidine inhibitors involved a multi-step synthetic route. While the exact synthesis scheme for each compound is detailed in the primary literature, a generalized approach can be described for this class of compounds.
General Synthetic Approach
The synthesis of tetrahydropyridine and tetrahydropyrimidine derivatives often involves multi-component reactions or convergent synthetic strategies where key fragments are prepared separately and then coupled. For a tetrahydropyridine pyrrolopyrimidine scaffold, a plausible route would involve the construction of the core heterocyclic system followed by the introduction of various substituents to explore the SAR.
Structural Characterization
A significant achievement in the characterization of this inhibitor series was the determination of the crystal structure of the LIMK2 kinase domain in complex with LIMK-IN-2.[3] This provided critical insights into the binding mode of the inhibitor within the active site of the kinase, facilitating a deeper understanding of the molecular interactions that drive its potency and selectivity.[3]
Experimental Protocols
The characterization of LIMK-IN-2 involved a series of robust experimental protocols to assess its biochemical and cellular activity.
In Vitro Enzymatic Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified LIMK1 and LIMK2 enzymes.
-
Methodology: A common method for this is the RapidFire mass spectrometry assay.[4][5]
-
Recombinant human LIMK1 or LIMK2 is incubated with varying concentrations of the test inhibitor.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a cofilin-derived peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the extent of substrate phosphorylation is quantified by mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Cofilin Phosphorylation Assay
-
Objective: To measure the ability of the inhibitor to block LIMK activity in a cellular context by quantifying the phosphorylation of endogenous cofilin.
-
Methodology:
-
A suitable cell line (e.g., HeLa or osteosarcoma cells) is treated with the test inhibitor at various concentrations for a specific duration.[6]
-
The cells are then lysed, and the total protein concentration is determined.
-
The levels of phosphorylated cofilin (at Ser3) and total cofilin are measured using a quantitative immunoassay, such as an AlphaLISA or a Western blot.
-
The ratio of phosphorylated cofilin to total cofilin is calculated, and the IC50 value for the inhibition of cofilin phosphorylation is determined.
-
Kinase Selectivity Profiling
-
Objective: To assess the selectivity of the inhibitor against a broad panel of other kinases to identify potential off-target effects.
-
Methodology:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., the scanMAX panel of 468 kinases).
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine the IC50 values.
-
The selectivity is determined by comparing the IC50 for LIMK1/2 to the IC50 for other kinases.
-
Visualizations: Pathways and Workflows
LIMK1 Signaling Pathway
LIMK1 is a downstream effector of the Rho family of small GTPases. Upon activation by upstream kinases like ROCK and PAK, LIMK1 phosphorylates cofilin, leading to the stabilization of the actin cytoskeleton. This pathway is a critical regulator of cell migration and invasion.
Caption: The LIMK1 signaling pathway and the point of intervention for LIMK-IN-2.
Inhibitor Discovery and Optimization Workflow
The discovery of LIMK-IN-2 followed a rational drug design approach, leveraging molecular modeling and structure-activity relationship studies.
Caption: Workflow for the discovery and optimization of LIMK-IN-2.
Conclusion
LIMK-IN-2 (Compound 52) represents a significant advancement in the development of potent and selective LIMK inhibitors. Its discovery through a systematic SAR study, coupled with detailed biochemical and cellular characterization and structural elucidation, provides a solid foundation for further preclinical development.[3] This class of tetrahydropyridine pyrrolopyrimidine inhibitors holds promise for the therapeutic intervention in diseases driven by aberrant actin dynamics, such as cancer. The continued investigation of LIMK-IN-2 and related compounds will be crucial in translating the therapeutic potential of LIMK inhibition into clinical applications.
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lim kinase - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of LIMK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. Through its phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor, LIMK1 is implicated in a variety of cellular processes including cell motility, morphology, and division. Dysregulation of the LIMK1 signaling pathway has been linked to several pathologies, most notably cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of key LIMK1 inhibitor scaffolds, details of common experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Chemical Scaffolds and Structure-Activity Relationships
The development of small molecule inhibitors targeting LIMK1 has led to the exploration of several chemical scaffolds. The following sections summarize the quantitative SAR data for three prominent classes of LIMK1 inhibitors: aminothiazoles, bis-aryl ureas, and pyrrolopyrimidines.
Aminothiazole Derivatives
The aminothiazole scaffold has been a fruitful starting point for the development of potent LIMK1 inhibitors. SAR studies have revealed key structural features that govern their inhibitory activity.
| Compound | R Group Modification | LIMK1 IC50 (nM)[1][2] | LIMK2 IC50 (nM)[1][2] | Notes |
| BMS-3 | 2,4-dichloro-phenyl | 5 | 6 | Potent dual inhibitor. |
| BMS-5 | 2,4-dichloro-phenyl with isopropyl amide | 7 | 8 | Also known as LIMKi3, it is a highly potent dual inhibitor but has been noted to have off-target effects, including interaction with tubulin.[3] |
| Compound 3a | Pyridyl and chloro substitutions | Low nanomolar | Low nanomolar | The pyridyl nitrogen is proposed to interact with Lys380, and the chlorine atom may form a halogen bond with Val378. |
| Isomers 4, 5, 6 | Other pyridine isomers | Less potent than 3a | Less potent than 3a | Demonstrates the importance of the pyridyl nitrogen's position for optimal binding. |
Bis-Aryl Urea Derivatives
Bis-aryl urea compounds represent another significant class of LIMK1 inhibitors. Systematic SAR studies have led to the optimization of this scaffold for both potency and selectivity.
| Compound | Key Structural Features | LIMK1 IC50 (nM)[4][5] | ROCK2 IC50 (nM)[4][5] | Cellular p-cofilin IC50 (µM)[4][5] | Notes |
| Compound 18b | Pyrrolopyrimidine hinge-binder with specific urea substitutions | < 25 | > 400-fold selective vs LIMK1 | < 1 (in PC-3 cells) | Highly potent and selective. At 1 µM, it inhibited only LIMK1 and STK16 out of a panel of 61 kinases.[4][5][6] |
| Compound 18f | Similar to 18b with modifications on the terminal phenyl ring | < 25 | > 400-fold selective vs LIMK1 | < 1 (in PC-3 cells) | Demonstrates tolerance for substitution on the terminal phenyl ring, allowing for modulation of physicochemical properties.[4][5] |
| Compound 18w | Optimized for pharmacokinetic properties | < 25 | > 400-fold selective vs LIMK1 | < 1 (in A7r5 cells) | Shown to be effective in reducing intraocular pressure in rat eyes.[4][5] |
Pyrrolopyrimidine Derivatives
The pyrrolopyrimidine scaffold has been extensively explored, leading to the development of potent and selective LIMK1 inhibitors. Fine-tuning of substituents on this core has been crucial for achieving desired activity profiles.
| Compound | Key Structural Features | LIMK1 IC50 (nM)[2] | LIMK2 IC50 (nM)[2] | ROCK1 IC50 (nM)[2] | Notes |
| LX7101 | Pyrrolopyrimidine core | 24 | 1.6 | - | A dual LIMK/ROCK inhibitor that entered Phase I clinical trials for glaucoma.[3] |
| Compound 28 | Introduction of a pyrrolopyridine ring | - | - | - | Increased LIMK inhibition compared to earlier ROCK-focused inhibitors. |
| Compound 30 | Modified urea linked to the pyrrolopyrimidine core | 201 | - | Selective vs. ROCK | Demonstrates that modifications to the urea moiety can significantly impact potency and selectivity. |
| Compound 1 | Pyrrolopyrimidine with a piperidine linker | 0.5 | 0.9 | - | A highly potent dual inhibitor. |
| Compound 9 | Ethyl linker instead of piperidine | Decreased activity | - | - | Shows the importance of the linker's structure and rigidity. |
| Compound 18 | Conformationally restricted 1,4-diaminocyclohexane linker | Increased activity | - | - | Highlights that a more rigid linker can improve inhibitory activity. |
Signaling Pathways Involving LIMK1
LIMK1 is a downstream effector in signaling pathways initiated by Rho family GTPases. These pathways are crucial for regulating the actin cytoskeleton.
Caption: The Rho-GTPase signaling cascade leading to LIMK1 activation and cofilin phosphorylation.
Experimental Protocols for LIMK1 Inhibitor Evaluation
A variety of biochemical and cellular assays are employed to determine the potency and selectivity of LIMK1 inhibitors. Below are detailed methodologies for commonly used assays.
RapidFire Mass Spectrometry (RF-MS) Kinase Assay
This high-throughput, label-free assay directly measures the enzymatic activity of LIMK1 by quantifying the conversion of a substrate to its phosphorylated product.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture in a 384-well plate containing LIMK1 enzyme, the substrate (e.g., cofilin), ATP, and the test inhibitor at various concentrations in an appropriate kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution, typically an acid such as formic acid.
-
Sample Aspiration and Cleanup:
-
The RapidFire system aspirates the quenched reaction mixture from each well.
-
The sample is rapidly loaded onto a small solid-phase extraction (SPE) cartridge (e.g., C4 or C18) to remove salts and other interfering components.
-
-
Elution and Mass Spectrometry Analysis:
-
The purified substrate and phosphorylated product are eluted from the SPE cartridge with an organic solvent (e.g., acetonitrile/water with formic acid) directly into the mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the substrate and the product.
-
-
Data Analysis:
-
The peak areas for the substrate and product are integrated.
-
The percent conversion of substrate to product is calculated for each reaction.
-
IC50 values are determined by plotting the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A streamlined workflow for the RapidFire Mass Spectrometry kinase assay.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of an inhibitor to its target protein.
Methodology:
-
Cell Preparation and Transfection:
-
HEK293 cells are transiently transfected with a vector encoding for LIMK1 fused to NanoLuc® luciferase.
-
-
Cell Seeding: The transfected cells are seeded into a multi-well plate (e.g., 384-well) and allowed to adhere and express the fusion protein.
-
Compound and Tracer Addition:
-
The test inhibitor is added to the cells at various concentrations.
-
A cell-permeable fluorescent tracer that binds to the ATP pocket of kinases is added.
-
-
Incubation: The plate is incubated to allow the inhibitor and tracer to reach binding equilibrium with the LIMK1-NanoLuc® fusion protein.
-
BRET Signal Measurement:
-
A substrate for NanoLuc® luciferase is added to the wells.
-
If the fluorescent tracer is in close proximity to the NanoLuc®-tagged LIMK1 (i.e., bound to the ATP pocket), energy transfer will occur upon addition of the substrate, resulting in a BRET signal.
-
The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio (acceptor emission / donor emission) is calculated for each well.
-
In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the BRET signal.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.
-
Caption: The procedural flow for conducting a NanoBRET target engagement assay.
AlphaLISA® Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay used to detect the phosphorylation of a substrate in a cellular or biochemical context.
Methodology:
-
Kinase Reaction (Biochemical) or Cell Lysis (Cellular):
-
Biochemical: A kinase reaction is performed as described for the RF-MS assay, often using a biotinylated substrate.
-
Cellular: Cells are treated with the inhibitor, stimulated to activate the LIMK1 pathway, and then lysed.
-
-
Addition of Acceptor Beads and Antibody:
-
AlphaLISA® Acceptor beads, often conjugated to an antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-cofilin), are added to the reaction mixture or cell lysate.
-
-
Incubation: The mixture is incubated to allow the antibody to bind to the phosphorylated substrate.
-
Addition of Donor Beads:
-
Streptavidin-coated Donor beads are added. These beads will bind to the biotinylated substrate (in a biochemical assay) or to a biotinylated antibody targeting the total protein (in a cellular assay for normalization).
-
-
Proximity-Based Signal Generation:
-
If the Donor and Acceptor beads are brought into close proximity (i.e., bound to the same substrate molecule), excitation of the Donor bead with a laser at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a chemiluminescent signal at ~615 nm.
-
-
Signal Detection: The AlphaLISA® signal is read on a compatible plate reader.
-
Data Analysis:
-
The signal intensity is proportional to the amount of phosphorylated substrate.
-
IC50 values are determined by plotting the signal intensity against the logarithm of the inhibitor concentration.
-
References
- 1. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-aryl urea derivatives as potent and selective LIM kinase (Limk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Function of LIMK1 Inhibitors in Actin Dynamics
This guide provides a comprehensive overview of the role of LIM domain kinase 1 (LIMK1) inhibitors in the regulation of actin dynamics. It covers the core mechanism of action, associated signaling pathways, quantitative data on inhibitor potency, and detailed experimental protocols for studying their effects.
Introduction to LIMK1 and Actin Dynamics
LIM domain kinases (LIMKs) are a small family of serine/threonine kinases, comprising two isoforms, LIMK1 and LIMK2.[1] These kinases are crucial regulators of the cytoskeleton, playing a pivotal role in actin filament turnover and microtubule dynamics.[2] The primary and most well-characterized substrate of LIMKs is cofilin, an actin-depolymerizing factor.[1] By phosphorylating cofilin, LIMKs inactivate it, leading to the stabilization of actin filaments (F-actin).[3] This regulation of the actin cytoskeleton is fundamental to a host of cellular processes, including cell migration, division, morphogenesis, and synaptic plasticity.[4]
Dysregulation of LIMK activity has been implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMKs attractive therapeutic targets.[3][4] LIMK1, in particular, is highly expressed in the brain and its altered signaling is associated with conditions like Williams-Beuren syndrome, Alzheimer's disease, and schizophrenia.[4][5] The development of small-molecule inhibitors targeting LIMK1 allows for the pharmacological modulation of these processes, offering valuable tools for research and potential therapeutic avenues.[6]
Mechanism of Action of LIMK1 Inhibitors
LIMK1 inhibitors function by blocking the kinase activity of LIMK1, thereby preventing the phosphorylation of its downstream target, cofilin.[6] Cofilin's primary role is to promote the disassembly of actin filaments by severing them and increasing the rate of actin monomer dissociation from the pointed end.[7] The activity of cofilin is tightly regulated by phosphorylation at the Serine-3 residue.[8] When LIMK1 phosphorylates cofilin at this site, cofilin is rendered inactive and can no longer bind to or depolymerize actin filaments.[3] This leads to an accumulation and stabilization of F-actin, resulting in reduced actin dynamics.
By binding to the ATP-binding site or allosteric sites on the LIMK1 enzyme, small-molecule inhibitors prevent this phosphorylation event.[3][9] As a result, cofilin remains in its active, non-phosphorylated state, leading to increased actin filament turnover and disassembly.[3] This modulation of the actin cytoskeleton has profound effects on cell behavior, including a reduction in cell migration, invasion, and proliferation, which are key processes in cancer progression.[1]
Signaling Pathways Involving LIMK1
LIMK1 activity is regulated by several upstream signaling pathways, primarily downstream of the Rho family of small GTPases, which include RhoA, Rac, and Cdc42.[6] These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control a variety of cellular processes.
Two major kinase families that act upstream of and activate LIMK1 are the Rho-associated coiled-coil containing protein kinases (ROCK) and the p21-activated kinases (PAK).[6]
-
The RhoA-ROCK-LIMK1 Pathway: RhoA, when activated, binds to and activates ROCK (ROCK1 and ROCK2). ROCK, in turn, directly phosphorylates LIMK1 at Threonine-508 in its activation loop, leading to its activation.[10]
-
The Rac/Cdc42-PAK-LIMK1 Pathway: Rac and Cdc42, upon activation, bind to and activate PAKs (e.g., PAK1, PAK4).[11] Activated PAKs then phosphorylate and activate LIMK1, also at Thr508.[11]
Once activated, LIMK1 phosphorylates cofilin, leading to the stabilization of the actin cytoskeleton. The inhibition of LIMK1 by a small molecule inhibitor effectively uncouples these upstream signals from their downstream effect on actin dynamics.
Figure 1: The Rho-ROCK/PAK-LIMK1 Signaling Pathway and Point of Inhibition.
Quantitative Data on LIMK1/2 Inhibitors
The potency of LIMK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several well-characterized LIMK inhibitors against both LIMK1 and LIMK2 isoforms.
| Inhibitor Name | Other Names | Type | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference(s) |
| LIMKi3 | BMS-5 | ATP-competitive | 7 | 8 | [4][12][13][14] |
| TH-257 | Allosteric | 84 | 39 | [3][9][15] | |
| Pyr1 | ATP-competitive | 50 | 75 | [6][7][11] | |
| BMS-3 | ATP-competitive | 5 | 6 | [12] | |
| LX7101 | ATP-competitive | 24 | 1.6 | [9][12] | |
| CRT0105950 | ATP-competitive | 0.3 | 1 | [9] | |
| Damnacanthal | ATP-competitive | 800 | 1500 | [12] | |
| T56-LIMKi | Selective | Inactive | 35,200 (cell-based) | [9] |
Experimental Protocols
To assess the biological function of a LIMK1 inhibitor, a series of in vitro and cell-based assays are typically employed. These assays aim to confirm target engagement (i.e., reduction of cofilin phosphorylation), visualize the effect on the actin cytoskeleton, and quantify the functional consequences on cell behavior.
Western Blotting for Phospho-Cofilin
This assay directly measures the phosphorylation status of cofilin, the immediate downstream target of LIMK1. A reduction in the ratio of phosphorylated cofilin (p-Cofilin) to total cofilin is indicative of LIMK1 inhibition.
Figure 2: Experimental Workflow for Western Blotting of Phospho-Cofilin.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysate Preparation:
-
After treatment, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin overnight at 4°C.[8][16]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
To probe for total cofilin, the membrane can be stripped and re-probed with an antibody for total cofilin.[8]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the p-Cofilin signal to the total cofilin signal and/or the loading control.
-
Immunofluorescence Staining of F-actin
This method allows for the direct visualization of changes in the actin cytoskeleton architecture, such as the disassembly of stress fibers, following LIMK1 inhibition.
Figure 3: Experimental Workflow for F-actin Immunofluorescence Staining.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.[17]
-
Treat cells with the LIMK1 inhibitor and vehicle control as described for the Western blot.
-
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells twice with pre-warmed PBS.[17]
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[17]
-
Wash the cells three times with PBS.[17]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[17][18]
-
Wash the cells three times with PBS.[17]
-
-
Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.[17]
-
Dilute a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin) in the blocking buffer according to the manufacturer's instructions.[17]
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.[17][19]
-
(Optional) For nuclear counterstaining, add a DAPI solution and incubate for 5-10 minutes.
-
Wash the cells three to five times with PBS.[19]
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope equipped with the appropriate filters. Look for a decrease in organized actin stress fibers in inhibitor-treated cells compared to controls.
-
Transwell Cell Migration and Invasion Assay
This assay quantifies the ability of cells to move across a porous membrane (migration) or through an extracellular matrix barrier (invasion) towards a chemoattractant. Inhibition of LIMK1 is expected to reduce cell motility and thus decrease the number of cells that traverse the barrier.
Figure 4: Experimental Workflow for Transwell Migration/Invasion Assay.
Methodology:
-
Preparation:
-
Rehydrate Transwell inserts (typically with 8 µm pores) in serum-free medium.[20]
-
For invasion assays, coat the top of the membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.[21][22]
-
Culture cells to ~80% confluency and then serum-starve them for 12-24 hours.[20]
-
Harvest the cells and resuspend them in serum-free medium at a density of 0.5-1 x 10^5 cells/mL.[21] Pre-treat the cell suspension with the LIMK1 inhibitor or vehicle control for 30-60 minutes.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 6-24 hours).[21]
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.[21][22]
-
Fix the cells on the lower surface of the membrane with methanol or PFA for 10-15 minutes.[23]
-
Stain the migrated/invaded cells with a 0.2-0.5% crystal violet solution for 10-20 minutes.[21][23]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Image several random fields of the lower surface of the membrane using a light microscope and count the number of stained cells per field.
-
Conclusion
LIMK1 inhibitors are powerful tools for dissecting the role of actin dynamics in a multitude of cellular functions. By preventing the phosphorylation and inactivation of cofilin, these inhibitors promote actin filament disassembly, thereby impacting cell shape, motility, and proliferation. Their ability to reduce the invasive potential of cancer cells and modulate synaptic plasticity highlights their significant therapeutic potential.[3][4] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of novel LIMK1 inhibitors, furthering our understanding of cytoskeletal regulation and aiding in the development of new therapeutic strategies for a range of diseases.
References
- 1. LIM Kinase Inhibitor Pyr1 Reduces the Growth and Metastatic Load of Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. åå [yeasen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Frontiers | Pyr1-Mediated Pharmacological Inhibition of LIM Kinase Restores Synaptic Plasticity and Normal Behavior in a Mouse Model of Schizophrenia [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell migration and invasion assays [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. TH-257 - MedChem Express [bioscience.co.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. corning.com [corning.com]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Core Signaling Axis of LIMK1: A Technical Guide to its Pathway, Function, and Therapeutic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that serves as a critical nexus in cellular signaling, primarily regulating actin cytoskeleton dynamics. It is a key downstream effector of the Rho family of small GTPases and plays a pivotal role in processes such as cell motility, division, and synaptic plasticity. Dysregulation of the LIMK1 signaling pathway is implicated in numerous pathologies, including cancer metastasis and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the LIMK1 signaling pathway, summarizes quantitative data for select inhibitors, details key experimental protocols for its study, and visualizes the core molecular interactions and workflows.
The LIMK1 Signaling Pathway: A Hub for Cytoskeletal Control
LIMK1 functions as a central node, integrating signals from various upstream pathways to control the activity of its primary substrate, the actin-depolymerizing factor (ADF)/cofilin family of proteins. The canonical activation of LIMK1 occurs downstream of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[1][2]
-
Upstream Activation : Extracellular signals activate Rho GTPases, which in turn engage their specific downstream effector kinases.
-
RhoA-ROCK Pathway : RhoA-GTP activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK directly phosphorylates LIMK1 on Threonine 508 (Thr508) within its activation loop, leading to its activation.[3][4]
-
Rac/Cdc42-PAK Pathway : Rac1 and Cdc42, when in their GTP-bound state, activate p21-activated kinases (PAKs), such as PAK1 and PAK4.[3][5] These PAKs then phosphorylate LIMK1 at the same critical Thr508 residue, stimulating its kinase activity.[5][6][7]
-
-
Downstream Effect : Once activated, LIMK1 phosphorylates ADF/cofilin at a single serine residue (Ser3).[8][9] This phosphorylation event inactivates cofilin, preventing it from severing and depolymerizing filamentous actin (F-actin).[3][5] The net result is the stabilization and accumulation of F-actin, leading to the formation of structures like stress fibers and lamellipodia, which are essential for cell migration and invasion.[3][10]
The central role of this pathway makes LIMK1 a critical regulator of cellular architecture and motility.
Involvement in Disease and Therapeutic Potential
The central role of LIMK1 in regulating cell motility and invasion has significant implications for various diseases, most notably cancer.
-
Cancer : Increased expression and activity of LIMK1 are observed in various invasive cancers, including breast, prostate, lung, and gastric cancers.[1][11][12][13] Elevated LIMK1 activity promotes cancer cell migration, invasion, and metastasis.[12][14] Consequently, inhibiting LIMK1 is a promising strategy to reduce the metastatic potential of tumors.[12]
-
Neurological Disorders : In the nervous system, LIMK1 is crucial for dendritic spine development, synaptic plasticity, and memory formation.[3][15] Both knockout and overexpression studies reveal its importance in normal brain function. Dysregulation of LIMK1 signaling has been linked to conditions like Williams-Beuren syndrome and Alzheimer's disease.[3][15]
Quantitative Data for Select LIMK1 Inhibitors
While no specific compound named "LIMK1 inhibitor 2" is prominently described in the literature, several potent and selective small molecule inhibitors of LIMK1 have been developed and characterized. The table below summarizes the in vitro potency (IC50) of a selection of these compounds.
| Inhibitor Name | Target(s) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes | Reference(s) |
| BMS-5 (LIMKi 3) | LIMK1/2 | 7 | 8 | Potent dual inhibitor. Reduces tumor cell invasion in vitro. | [12] |
| SR7826 | LIMK1 | 43 | >5000 (vs ROCK) | Selective for LIMK1 over ROCK kinases. Orally bioavailable. | [5][8][9] |
| TH-257 | LIMK1/2 | 84 | 39 | Highly selective allosteric inhibitor. | [3][10] |
| LX7101 | LIMK1/2, ROCK | 24 | 1.6 | Potent dual LIMK and ROCK inhibitor. Investigated for glaucoma. | [1][11] |
| CRT0105950 | LIMK1/2 | 0.3 | 1 | Highly potent dual inhibitor. |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of kinase activity in vitro and can vary based on assay conditions.
Key Experimental Protocols
Investigating the effects of LIMK1 inhibitors requires a suite of cell-based and biochemical assays. Detailed below are methodologies for core experiments.
Western Blot for Phospho-Cofilin (Ser3) Detection
This protocol allows for the quantification of LIMK1 activity in cells by measuring the phosphorylation of its direct substrate, cofilin. A decrease in the p-cofilin/total cofilin ratio indicates successful target engagement by a LIMK1 inhibitor.
Methodology
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with the LIMK1 inhibitor at various concentrations for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Reprobing : To normalize for protein loading, strip the membrane and re-probe with antibodies for total cofilin and a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry : Quantify band intensities to determine the relative levels of p-cofilin.
Immunofluorescence Staining of the Actin Cytoskeleton
This method visualizes the effect of LIMK1 inhibition on the F-actin cytoskeleton. Inhibition is expected to reduce F-actin structures like stress fibers due to increased cofilin activity.
Methodology
-
Cell Seeding : Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Inhibitor Treatment : Treat cells with the LIMK1 inhibitor and vehicle control as described for the Western blot.
-
Fixation : Gently wash cells with warm PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Permeabilization : Wash cells with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking : Wash with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
F-Actin Staining : Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional) : If desired, counterstain nuclei with DAPI or Hoechst stain.
-
Mounting : Wash the coverslips extensively with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the cells using a fluorescence or confocal microscope. Capture images of the actin cytoskeleton and nuclei.
Cell Migration (Transwell) Assay
This assay measures the effect of LIMK1 inhibition on the migratory capacity of cells, a key functional outcome of disrupting the pathway.
Methodology
-
Cell Preparation : Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup : Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment : Resuspend the starved cells in serum-free medium containing the LIMK1 inhibitor or vehicle control. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of each Transwell insert.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Cell Removal and Staining :
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol or PFA.
-
Stain the fixed cells with a solution such as 0.1% Crystal Violet.
-
-
Quantification :
-
Wash the inserts to remove excess stain.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted dye using a plate reader. Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
Conclusion
The LIMK1 signaling pathway is a fundamentally important regulator of the actin cytoskeleton. Its well-defined role in controlling cell motility and its upregulation in multiple metastatic cancers establish it as a high-value target for anti-cancer therapeutics. Furthermore, its involvement in neuronal function suggests potential applications in neurology. The availability of potent and selective small molecule inhibitors, coupled with robust experimental protocols to measure their effects, provides a strong foundation for further research and the development of novel therapies targeting this critical signaling node.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. LX7101 (LX-7101) | LIMK/ROCK inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. BMS-5 - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. LX7101 | PKA | ROCK | LIM Kinase | TargetMol [targetmol.com]
- 15. amsbio.com [amsbio.com]
Cellular Targets and Potency of BMS-5
An In-Depth Technical Guide to the Cellular Targets of the LIMK1 Inhibitor BMS-5
Introduction
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2] It is a key downstream effector of Rho family GTPases and contributes to various cellular processes, including cell migration, invasion, and cell cycle progression.[2][3] The primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[4] By phosphorylating cofilin at Serine 3, LIMK1 inactivates its actin-severing activity, leading to the stabilization of actin filaments.[5] Dysregulation of LIMK1 activity has been implicated in several pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention.[4]
This technical guide provides a comprehensive overview of the cellular targets and functional characterization of BMS-5 (also known as LIMKi 3), a potent, small-molecule inhibitor of LIMK1 and its closely related isoform, LIMK2. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the LIMK signaling pathway.
BMS-5 is a highly potent inhibitor of both LIMK1 and LIMK2. Its primary cellular function is the inhibition of cofilin phosphorylation, which subsequently impacts actin-dependent cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of BMS-5.
Table 1: In Vitro Enzymatic Activity of BMS-5
| Target | IC50 (nM) | Assay Type |
| LIMK1 | 7 | Radiometric |
| LIMK2 | 8 | Radiometric |
Data sourced from references[6][7][8].
Table 2: Cellular Activity of BMS-5
| Cellular Effect | Cell Line | IC50 |
| Inhibition of cofilin-Ser3 phosphorylation | Nf2ΔEx2 mouse Schwann cells | ~2 µM |
| Reduction in cell viability | Nf2ΔEx2 mouse Schwann cells | 3.9 µM |
| Reduction in cell viability | A549 human lung cancer cells | >10 µM (non-cytotoxic) |
Data sourced from references[7][8][9].
BMS-5 effectively reduces the phosphorylation of cofilin in cellular contexts and has been shown to inhibit tumor cell invasion in a 3D Matrigel assay.[10] Notably, while it reduces the viability of specific cell types like Nf2-deficient Schwann cells, it is non-cytotoxic to others, such as A549 lung cancer cells, at concentrations where it effectively inhibits LIMK.[8][9]
Mechanism of Action
BMS-5 functions as an ATP-competitive inhibitor of LIMK1 and LIMK2.[3] It binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[4][11]
Caption: Competitive inhibition of LIMK1 by BMS-5.
LIMK1 Signaling Pathway
LIMK1 is a central node in signaling pathways that regulate the actin cytoskeleton. Its activity is controlled by upstream kinases, primarily Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which are themselves activated by Rho family GTPases like RhoA, Rac, and Cdc42.[3] Once activated, LIMK1 phosphorylates and inactivates cofilin, leading to the stabilization of F-actin and promoting processes like cell migration and invasion.[2]
Caption: Simplified LIMK1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LIMK1 inhibitors like BMS-5.
In Vitro LIMK1 Kinase Assay (Radiometric)
This assay measures the direct inhibition of LIMK1 enzymatic activity.[7][8]
Protocol:
-
Enzyme and Substrate Preparation:
-
Reaction Mixture:
-
In a 96-well plate, pre-incubate the LIMK1 enzyme with varying concentrations of BMS-5 (or control compounds) for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a substrate mixture containing biotinylated destrin, MgCl2, and [γ-³³P]-ATP.[12]
-
-
Incubation:
-
Allow the reaction to proceed for 1 hour at room temperature.[10]
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding formic acid).[13]
-
Capture the biotinylated substrate on a streptavidin-coated plate.
-
Wash away unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each BMS-5 concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Radiometric in vitro kinase assay workflow.
Western Blotting for Phospho-Cofilin (p-Cofilin) Detection
This cellular assay quantifies the effect of a LIMK inhibitor on its direct downstream target.[5]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., HeLa, A549) and grow to 70-80% confluency.
-
Treat cells with various concentrations of BMS-5 or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-cofilin (Ser3).
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
For normalization, the membrane can be stripped and re-probed for total cofilin and a loading control (e.g., GAPDH or β-actin).[5]
-
Quantify band intensities using densitometry software.
-
References
- 1. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thesgc.org [thesgc.org]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Technical Guide to the Role of LIMK1 Inhibition in Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. It is a key downstream effector of Rho GTPase signaling pathways and functions primarily by phosphorylating and inactivating the actin-depolymerizing factor, cofilin.[1][2][3] This inactivation leads to the stabilization of actin filaments (F-actin), a process essential for various cellular functions, including cell motility, morphogenesis, and division.[2][4] In the context of oncology, the dysregulation of the LIMK1 pathway is frequently associated with increased invasive and metastatic potential in various cancers, including breast, prostate, and glioblastoma.[2][5][6] Consequently, LIMK1 has emerged as a compelling therapeutic target for inhibiting cancer cell migration and invasion.[5][7]
This technical guide provides an in-depth overview of the role of LIMK1 inhibition in modulating cell migration and invasion. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines standard experimental protocols for investigation, and illustrates critical pathways and workflows. For the purpose of this guide, "LIMK1 inhibitor 2" is used as a representative term for a potent and selective LIMK1/2 inhibitor, with data synthesized from studies on various specific small-molecule inhibitors and siRNA-mediated knockdown experiments.
The LIMK1 Signaling Pathway and Mechanism of Inhibition
The activity of LIMK1 is tightly regulated by upstream signaling cascades, most notably the Rho family of GTPases.[7][8] Pathways involving Rho-associated kinase (ROCK), p21-activated kinase (PAK), and others converge on LIMK1.[1][9][10] Upon activation, these upstream kinases phosphorylate LIMK1 at a critical threonine residue (Thr508) in its activation loop, leading to a significant increase in its catalytic activity.[5]
Activated LIMK1 then phosphorylates cofilin at Serine-3.[4][11] This phosphorylation event prevents cofilin from binding to and severing actin filaments, thereby inhibiting actin depolymerization and promoting the accumulation of stable F-actin structures like stress fibers and lamellipodia.[12][13] These structures are critical for generating the protrusive forces required for cell movement.[14]
LIMK1 inhibitors function by blocking the kinase activity of LIMK1, typically by competing with ATP for its binding site.[2] This inhibition prevents the phosphorylation of cofilin, leaving it in its active, unphosphorylated state.[2][12] Active cofilin then severs F-actin, leading to increased actin filament turnover, destabilization of protrusive structures, and a subsequent reduction in the cell's ability to migrate and invade.[13][15]
Quantitative Data on the Effects of LIMK1 Inhibition
The inhibition of LIMK1, either through small molecules or genetic knockdown, has been shown to significantly impair cell migration and invasion across a variety of cancer cell lines. The tables below summarize quantitative findings from several key studies.
Table 1: Effect of LIMK1 Inhibition on Cell Migration
| Cell Line | Method of Inhibition | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast) | Expression of dominant-negative LIMK1 | Transwell Migration | Decreased motility compared to control | [5] |
| SK-MES-1 (Lung) | LIMK1 siRNA | Wound Healing | Dramatically decreased wound closure | [14] |
| MDA-MB-231 (Breast) | LIMK1/2 siRNA | 2D Wound Healing | No significant effect on 2D migration | [15] |
| NF1-/- MEFs | T56-LIMKi (50 µM) | Wound Healing | Significant inhibition of wound closure | [13] |
| Jurkat (T-lymphocyte) | Damnacanthal | Chemotaxis Assay | Dose-dependent inhibition of CXCL12-induced migration |[4] |
Table 2: Effect of LIMK1 Inhibition on Cell Invasion
| Cell Line | Method of Inhibition | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast) | Novel LIMK inhibitor (LIMKi) | 3D Matrigel Invasion | >50% inhibition of invasion at 3 µM | [15] |
| U373 (Glioblastoma) | LIMK1/2 shRNA Knockdown | Boyden Chamber (3 µm pores) | Significant reduction in cell invasion | [6][16] |
| U373 (Glioblastoma) | LIMK1/2 shRNA Knockdown | 3D Spheroid Invasion | Robustly reduced invasion into HA-RGD gels | [6][16] |
| Pancreatic Cancer Cells | LIMK1/2 double knockdown | Zebrafish Xenograft | Complete block of invasion and micrometastasis formation | [17] |
| MDA-MB-231 (Breast) | LX7101 | Gelatin Degradation | Reduced degradation of extracellular matrix | [8] |
| MDA-MB-231 (Breast) | LIMK siRNA | Matrigel Invasion | Reduced invasive capacity |[7] |
Key Experimental Protocols
Standardized assays are crucial for evaluating the efficacy of LIMK1 inhibitors. Below are detailed methodologies for common experiments used to assess cell migration, invasion, and target engagement.
Transwell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM) toward a chemoattractant.
Methodology:
-
Chamber Preparation: Rehydrate Matrigel (or other ECM component)-coated inserts (typically 8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in serum-free medium containing the LIMK1 inhibitor at various concentrations or a vehicle control.
-
Seeding: Remove the rehydration medium from the inserts and seed 5 x 10⁴ cells into the upper chamber.
-
Chemoattractant: Add complete medium (containing 10% FBS or a specific chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 16-48 hours, depending on the cell type's invasive potential.
-
Fixation and Staining:
-
Carefully remove non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the invading cells on the bottom surface with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the inserts with water and allow them to air dry.
-
Image the bottom of the membrane using a light microscope at 10x or 20x magnification.
-
Count the number of stained cells in 5-10 random fields of view per insert.
-
Alternatively, destain the insert with 10% acetic acid and measure the absorbance of the solution at 590 nm.
-
Wound Healing (Scratch) Assay
This method assesses 2D cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent monolayer.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Inhibitor Treatment: Pre-treat the cell monolayer with the LIMK1 inhibitor or vehicle control for 2-4 hours.
-
Wound Creation: Create a uniform, cell-free gap by scratching the monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Incubation: Add fresh medium containing the inhibitor or vehicle and incubate at 37°C.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a phase-contrast microscope.
-
Quantification: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Western Blotting for Cofilin Phosphorylation
This biochemical assay is used to confirm the on-target effect of a LIMK1 inhibitor by measuring the phosphorylation status of its direct substrate, cofilin.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the LIMK1 inhibitor for a specified time (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 12-15% polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total cofilin or a loading control (e.g., β-actin, GAPDH) to normalize the phospho-cofilin signal.
Conclusion and Future Directions
The inhibition of LIMK1 presents a robust strategy for attenuating cell migration and invasion, key processes in cancer metastasis.[5][6] By preventing the phosphorylation of cofilin, LIMK1 inhibitors promote actin filament turnover and disrupt the cytoskeletal rearrangements necessary for cell motility.[2][15] The quantitative data and experimental protocols provided in this guide underscore the significant impact of LIMK1 inhibition and offer a framework for its investigation. As potent and selective inhibitors continue to be developed, they hold promise not only as powerful research tools but also as potential therapeutics to combat metastatic disease.[3][7] Future work should focus on in vivo efficacy, pharmacokinetic properties, and the potential for combination therapies to enhance anti-tumor activity.[18]
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features [mdpi.com]
- 11. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of cofilin phosphorylation by inhibition of the Lim family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computer-Based Identification of a Novel LIMK1/2 Inhibitor that Synergizes with Salirasib to Destabilize the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Suppression of LIM Kinase 1 and LIM Kinase 2 Limits Glioblastoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
The Effects of LIMK1 Inhibition on Cofilin Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. A primary and well-established substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[1] Phosphorylation of cofilin at Serine 3 by LIMK1 inactivates its actin-severing and depolymerizing activity, leading to the stabilization of actin filaments.[2][3] Dysregulation of the LIMK1-cofilin signaling pathway has been implicated in various pathological processes, including cancer cell migration and invasion, as well as neurological disorders.[4][5] Consequently, LIMK1 has emerged as a compelling therapeutic target. This technical guide provides an in-depth overview of the effects of LIMK1 inhibitors, with a focus on their impact on cofilin phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While "LIMK1 inhibitor 2" is a general term, this guide will synthesize data from well-characterized LIMK inhibitors to provide a comprehensive resource.
The LIMK1-Cofilin Signaling Pathway
The LIMK1-cofilin pathway is a critical downstream effector of Rho family GTPases, such as Rac, Rho, and Cdc42.[6][7] Activation of upstream kinases like p21-activated kinase (PAK) and Rho-associated coiled-coil containing protein kinase (ROCK) leads to the phosphorylation and activation of LIMK1.[6][8] Activated LIMK1 then phosphorylates cofilin on Serine 3, inhibiting its function.[2] This leads to an accumulation of filamentous actin (F-actin), promoting changes in cell morphology, motility, and division.[4][7]
Figure 1: The LIMK1-Cofilin Signaling Pathway and the action of LIMK1 inhibitors.
Quantitative Data on LIMK1 Inhibitors
A variety of small molecule inhibitors targeting LIMK1 have been developed and characterized. Their potency is typically evaluated through in vitro kinase assays and cellular assays that measure the phosphorylation of cofilin. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.
| Inhibitor | Target(s) | In Vitro IC50 (LIMK1) | In Vitro IC50 (LIMK2) | Cellular p-Cofilin Inhibition (IC50) | Reference(s) |
| BMS-5 (LIMKi3) | LIMK1/2 | 7 nM | 8 nM | ~1 µM (in some cell lines) | [9][10][11] |
| Pyr1 | LIMK1/2 | 50 nM | 75 nM | Not explicitly stated | [9] |
| T56-LIMKi | Reported as LIMK2 selective | No inhibition observed in some studies | 39 nM (reported) | Inconsistent results | [9][12][13] |
| TH-257 | LIMK1/2 | Potent (low nM range) | Potent (low nM range) | Submicromolar | [13][14] |
| LX-7101 | LIMK/ROCK | Potent LIMK inhibition | Potent LIMK inhibition | Not explicitly stated | [15] |
| LIMK-IN-1 | LIMK1/2 | 0.5 nM | 0.9 nM | Not explicitly stated | [10] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration used in in vitro assays.
Experimental Protocols
Western Blotting for Cofilin Phosphorylation
Western blotting is a widely used technique to assess the phosphorylation status of cofilin in cells or tissues following treatment with a LIMK1 inhibitor.
Objective: To quantify the relative levels of phosphorylated cofilin (p-Cofilin) and total cofilin.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231, or SH-SY5Y) at an appropriate density and allow them to adhere overnight. Treat the cells with the LIMK1 inhibitor at various concentrations for a specified duration. A vehicle control (e.g., DMSO) should be included.[16]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated cofilin (Ser3) (e.g., rabbit anti-phospho-cofilin (Ser3)) overnight at 4°C.[17][18]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total cofilin and a loading control protein such as GAPDH.[17]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-Cofilin is typically expressed as a ratio to total cofilin or the loading control.
Figure 2: Experimental workflow for Western blot analysis of cofilin phosphorylation.
In Vitro LIMK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of LIMK1.
Objective: To determine the IC50 value of a LIMK1 inhibitor.
Methodology:
-
Reagents:
-
Assay Procedure:
-
In a microplate, combine the recombinant LIMK1 enzyme, the LIMK1 inhibitor (or vehicle), and the cofilin substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
-
Detection of Cofilin Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the cofilin band.
-
Non-Radiometric Assays (e.g., ELISA-based or Mass Spectrometry):
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cofilin: A Promising Protein Implicated in Cancer Metastasis and Apoptosis [frontiersin.org]
- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. Reduced cofilin activity as a mechanism contributing to endothelial cell stiffening in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of LIMK1 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM domain kinases (LIMK1 and LIMK2) are serine/threonine kinases that have emerged as critical regulators of cytoskeletal dynamics.[1] A primary function of LIMK is the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[2] This action leads to the stabilization of actin filaments, which is integral to cellular processes such as motility, invasion, and proliferation.[1][3] Dysregulation of LIMK activity has been implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1]
LIMK inhibitors function by targeting the kinase activity of LIMK1 and LIMK2, preventing the phosphorylation of cofilin.[1] This maintains cofilin in its active state, leading to increased actin filament turnover and a reduction in cellular processes reliant on a stable actin cytoskeleton.[1] These application notes provide an overview of the experimental use of a representative LIMK1/2 inhibitor, referred to generically as "LIMK inhibitor 2," in a cell culture setting.
Signaling Pathway
The canonical signaling pathway involves the activation of LIMK by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[4] Activated LIMK then phosphorylates cofilin, leading to actin stabilization. LIMK inhibitors block this phosphorylation event.
Data Presentation
The efficacy of LIMK inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize representative data for various LIMK inhibitors.
Table 1: In Vitro IC50 Values of Representative LIMK Inhibitors
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| LIMKi3/BMS-5 | 7 | 8 | [4][5] |
| CRT0105950 | 0.3 | 1 | [6] |
| CRT0105446 | 8 | 32 | [6] |
| Pyr1 | 50 | 75 | [4][5] |
Table 2: Cellular EC50 Values of a Representative LIMK Inhibitor (CRT0105950) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | >10 | [6] |
| Kelly | Neuroblastoma | 0.53 | [6] |
| NB-1 | Neuroblastoma | 0.65 | [6] |
| SK-N-AS | Neuroblastoma | 0.83 | [6] |
| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.95 | [6] |
EC50 values were determined after 72 hours of treatment using a cell viability assay.[6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of LIMK inhibitor 2.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., A549, HeLa, or a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) and allow them to adhere and reach 70-80% confluency.[7]
-
Inhibitor Preparation: Prepare a stock solution of LIMK inhibitor 2 in a suitable solvent, such as DMSO.[7] Further dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 1-10 µM is recommended for initial experiments.[6][7]
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentration of LIMK inhibitor 2 or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).[7]
-
Incubation: Incubate the cells for the desired duration at 37°C in a 5% CO2 incubator. Treatment times can range from 1 to 72 hours, depending on the assay.[6][7] For assessing cofilin phosphorylation, a shorter incubation of 1-4 hours is often sufficient.[7] For cell viability or proliferation assays, a longer incubation of 24-72 hours is typical.[6][8]
Protocol 1: Western Blotting for Phospho-Cofilin (p-Cofilin)
This protocol is designed to quantify the inhibition of LIMK activity by measuring the levels of its direct downstream target, phosphorylated cofilin.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
LIMK inhibitor 2
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-cofilin (Ser3), anti-total cofilin, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysate Preparation: Following treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.[7] Add supplemented lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with the primary anti-p-cofilin antibody (typically at a 1:1000 dilution) overnight at 4°C.[7]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST.[7] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the blot using a digital imager.
-
Stripping and Re-probing: To analyze total cofilin and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[7]
-
Analysis: Quantify the band intensities and normalize the p-cofilin signal to total cofilin and the loading control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of the LIMK inhibitor 2 on cell proliferation and cytotoxicity.
Materials:
-
Cell line of interest
-
LIMK inhibitor 2
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[8]
-
Treatment: Treat the cells with a serial dilution of LIMK inhibitor 2 for 24, 48, or 72 hours.[8]
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells and plot the data to determine the EC50 value.[6]
Protocol 3: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton, such as the disruption of stress fibers, following treatment with LIMK inhibitor 2.
Materials:
-
Cells grown on sterile glass coverslips
-
LIMK inhibitor 2
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% BSA in PBS
-
Fluorophore-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate to achieve 50-70% confluency.[9] Treat with LIMK inhibitor 2 for the desired time (e.g., 30-150 minutes).[9]
-
Fixation: Gently wash the cells with pre-warmed PBS, then fix with 4% PFA for 10-20 minutes at room temperature.[9] Wash three times with PBS.[9]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 3-5 minutes.[9] Wash three times with PBS.[9]
-
Blocking: Block with 1% BSA in PBS for 30 minutes.[9]
-
Staining: Incubate with fluorophore-conjugated phalloidin (to stain F-actin) and DAPI (to stain nuclei) for 20-60 minutes at room temperature, protected from light.[9]
-
Washing and Mounting: Wash three times with PBS.[10] Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
The protocols and data presented here provide a framework for investigating the cellular effects of LIMK1/2 inhibitors. By utilizing these methods, researchers can effectively characterize the mechanism of action and therapeutic potential of novel LIMK-targeting compounds. It is recommended to optimize concentrations and incubation times for each specific inhibitor and cell line used.
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Use of LIMK Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LIMK1/2 inhibitors in preclinical in vivo mouse models. The protocols and data presented are synthesized from peer-reviewed literature and are intended to serve as a foundational resource for designing and executing experiments to evaluate the efficacy and mechanism of action of LIMK inhibitors in various disease models.
Introduction to LIMK Signaling
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of cytoskeletal dynamics.[1][2] They are key downstream effectors of the Rho family of small GTPases, including RhoA, Rac, and Cdc42.[1][3] Upon activation by upstream kinases such as Rho-associated coiled-coil-containing protein kinase (ROCK) and p21-activated kinase (PAK), LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1][4][5] This inactivation of cofilin leads to the stabilization of actin filaments (F-actin), thereby influencing a multitude of cellular processes including cell motility, morphogenesis, and division.[1][4] Dysregulation of the LIMK signaling pathway has been implicated in various pathologies, including cancer metastasis, neurological disorders, and viral infections, making LIMK an attractive therapeutic target.[1][4][6]
LIMK Signaling Pathway
Caption: The LIMK signaling cascade.
Quantitative Data for In Vivo Studies
The following table summarizes key parameters from published studies that have utilized LIMK inhibitors in mouse models. This data can serve as a starting point for dose-range finding studies and for the selection of appropriate experimental models.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| BMS-3 | 4T1.2 breast cancer model in Balb/c or NSG mice | 20 mg/kg | Intraperitoneal (IP) | Daily for 30 days | Detectable in plasma after 24 hours. | [1] |
| BMS-5 (LIMKi3) | Mouse model of memory reactivation | Dose-dependent | Not specified | Not specified | Induced long-term memory deficits. | [1] |
| Pyr1 | Xenograft tumor model | 10 mg/kg/day | Intraperitoneal (IP) | Daily for 10 days | Prevented tumor growth and was well-tolerated. | [7] |
| T56-LIMKi | Panc-1 pancreatic cancer xenograft model | Not specified | Not specified | Not specified | Inhibited tumor growth. Note: Other studies question its efficacy as a direct LIMK inhibitor. | [5][8][9] |
| Lexicon Cmpd. 15, 19, 20 | Dexamethasone-induced ocular hypertensive mouse model | Not specified | Topical (eye) | Not specified | Reduced intraocular pressure. | [1] |
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a LIMK inhibitor in a cancer mouse model.
Caption: A generalized workflow for in vivo studies.
Detailed Protocol: In Vivo Efficacy of a LIMK Inhibitor in a Xenograft Mouse Model
This protocol provides a detailed methodology for evaluating the anti-tumor efficacy of a LIMK inhibitor in a subcutaneous xenograft mouse model, based on common practices in the field.
1. Materials and Reagents
-
LIMK Inhibitor: (e.g., BMS-3, Pyr1)
-
Cancer Cell Line: (e.g., 4T1.2, Panc-1, A549)
-
Animal Model: Immunocompromised mice (e.g., NSG, BALB/c nude)
-
Cell Culture Media and Reagents: (e.g., DMEM, FBS, Trypsin)
-
Anesthetics and Analgesics: (e.g., Isoflurane, Buprenorphine, Meloxicam)[10]
-
Surgical and Dosing Equipment: Sterile syringes, needles, gavage needles, calipers.
-
Tissue Collection and Processing Reagents: Formalin, PBS, RNA/protein lysis buffers.
2. Animal Handling and Acclimatization
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Anesthetize the mouse using isoflurane.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
4. Tumor Growth Monitoring and Randomization
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-10 mice per group) with comparable average tumor volumes.
5. Formulation and Administration of LIMK Inhibitor
-
Formulation: Prepare the LIMK inhibitor in the appropriate vehicle on the day of dosing. For example, dissolve Pyr1 in PEG400 to a final concentration for a 10 mg/kg dose.[7] For BMS-3, a formulation of 10% DMSO/0.5% methylcellulose in saline has been used.[1]
-
Administration: Administer the formulated inhibitor or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Dosing Schedule: Administer the treatment daily or as determined by pharmacokinetic studies.
6. In-life Monitoring and Endpoint Criteria
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
The study endpoint may be a predetermined time point or when tumors in the control group reach a maximum allowable size as per IACUC guidelines.
7. Endpoint Analysis
-
At the study endpoint, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and photograph them.
-
Divide the tumor tissue for various analyses:
-
Histology: Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding and subsequent H&E staining or immunohistochemistry (e.g., for Ki-67 to assess proliferation, or p-cofilin to assess target engagement).
-
Biomarker Analysis: Snap-freeze portions of the tumor in liquid nitrogen for subsequent protein (Western blot) or RNA (RT-qPCR) analysis to measure levels of LIMK, p-cofilin, and other relevant pathway markers.
-
Pharmacokinetic Analysis: At specified time points after the final dose, blood samples can be collected to determine the plasma concentration of the inhibitor.
-
8. Data Analysis
-
Analyze tumor growth data by comparing the average tumor volumes between the treatment and control groups over time using appropriate statistical tests (e.g., two-way ANOVA).
-
Compare final tumor weights between groups using a t-test or one-way ANOVA.
-
Quantify biomarker expression from histology or Western blots and analyze for statistical significance.
These protocols and notes provide a framework for the in vivo investigation of LIMK inhibitors. The specific details of the experimental design, including the choice of inhibitor, mouse model, and endpoints, should be tailored to the specific research question.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lim kinase - Wikipedia [en.wikipedia.org]
- 5. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
LIMK1 inhibitor 2 dosage and administration for preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a crucial role in the regulation of actin cytoskeletal dynamics. It is a key downstream effector of the Rho family of small GTPases. By phosphorylating and inactivating cofilin, an actin-depolymerizing factor, LIMK1 promotes the stabilization of actin filaments. This process is integral to various cellular functions, including cell motility, migration, and morphology. Dysregulation of the LIMK1 signaling pathway has been implicated in several pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the preclinical study of LIMK1 inhibitors, with a focus on dosage and administration.
Note on "LIMK1 inhibitor 2" (LIMK-IN-2): As of the latest literature review, "this compound" (also known as LIMK-IN-2 or Compound 52) is a novel tetrahydropyridine LIMK inhibitor with demonstrated in vitro and cellular activity. However, published preclinical studies detailing its in vivo dosage and administration are not yet available. The primary research indicates that the existing data serves as a foundation for future in vivo validation[1]. Therefore, this document will provide detailed protocols for well-characterized, representative LIMK1 inhibitors with established preclinical in vivo data, namely BMS-5 (LIMKi3) and T56-LIMKi , to serve as a practical guide for researchers in the field.
LIMK1 Signaling Pathway
The LIMK1 signaling cascade is a critical regulator of the actin cytoskeleton. The pathway is initiated by extracellular signals that activate Rho family GTPases, such as Rac and Rho. These, in turn, activate their downstream effectors, p21-activated kinase (PAK) and Rho-associated coiled-coil containing protein kinase (ROCK). PAK and ROCK directly phosphorylate and activate LIMK1. Activated LIMK1 then phosphorylates cofilin, inhibiting its actin-severing activity and leading to the accumulation of F-actin. This results in changes to cell morphology and motility.
Caption: LIMK1 Signaling Pathway and Points of Inhibition.
Quantitative Data for Preclinical Studies of Representative LIMK1 Inhibitors
The following tables summarize the in vitro potency and in vivo dosage and administration for BMS-5 (LIMKi3) and T56-LIMKi.
Table 1: In Vitro Potency of Representative LIMK1 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) | Cell-based Assay IC₅₀ (µM) | Reference |
| BMS-5 (LIMKi3) | LIMK1, LIMK2 | 7 (LIMK1), 8 (LIMK2) | ~2 (Cofilin Phosphorylation) | [2] |
| T56-LIMKi | Selective for LIMK2 | Not specified for LIMK1 | 35.2 (Panc-1 cell growth) | [3][4][5] |
Table 2: Preclinical Dosage and Administration of Representative LIMK1 Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Dosing Frequency | Formulation | Reference |
| BMS-5 (LIMKi3) | Rat | Contextual Fear Conditioning | 200 µM/side (1 µL) | Intracranial Infusion | Single dose | 1% DMSO in vehicle | [2] |
| T56-LIMKi | Mouse | Pancreatic Cancer Xenograft | 30 or 60 mg/kg | Oral Gavage | Daily | 0.5% Carboxymethylcellulose (CMC) | [3][4][5] |
Experimental Protocols
In Vitro Assays
1. LIMK1 Enzymatic Assay (General Protocol)
-
Objective: To determine the direct inhibitory effect of a compound on LIMK1 kinase activity.
-
Materials: Recombinant human LIMK1, cofilin substrate, ATP, kinase assay buffer, 96-well plates, plate reader.
-
Method:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor, recombinant LIMK1, and cofilin substrate to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated cofilin using a suitable detection method (e.g., ELISA, fluorescence polarization, or mass spectrometry).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Phospho-Cofilin Western Blot Assay
-
Objective: To assess the ability of an inhibitor to block LIMK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, cofilin.
-
Materials: Cancer cell line of interest (e.g., MDA-MB-231), cell culture reagents, test inhibitor, lysis buffer, antibodies against phospho-cofilin (Ser3) and total cofilin, secondary antibodies, and Western blot equipment.
-
Method:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LIMK1 inhibitor for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-cofilin and total cofilin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.
-
In Vivo Studies
Experimental Workflow for In Vivo Evaluation of a LIMK1 Inhibitor
Caption: General Workflow for Preclinical In Vivo Evaluation.
1. Pancreatic Cancer Xenograft Mouse Model (Protocol for T56-LIMKi)
-
Objective: To evaluate the in vivo efficacy of a LIMK inhibitor on tumor growth in a xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: Panc-1 human pancreatic cancer cells.
-
Method:
-
Subcutaneously inject Panc-1 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the T56-LIMKi formulation by dissolving it in a 0.5% carboxymethylcellulose (CMC) solution.
-
Administer T56-LIMKi daily via oral gavage at the desired doses (e.g., 30 mg/kg and 60 mg/kg). The control group receives the vehicle (0.5% CMC) only.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for phospho-cofilin).
-
2. Intracranial Infusion for Neurological Models (Protocol for BMS-5)
-
Objective: To assess the effect of a LIMK inhibitor on brain function in a relevant animal model.
-
Animal Model: Rats.
-
Method:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, bilaterally infuse the LIMK inhibitor (e.g., BMS-5 dissolved in 1% DMSO) through an infusion needle inserted into the guide cannula.
-
Administer a small volume (e.g., 1 µL per side) over a controlled period.
-
Following infusion, proceed with the behavioral paradigm (e.g., contextual fear conditioning).
-
Assess the behavioral outcome at a specified time point post-infusion.
-
Conclusion
While in vivo preclinical data for the novel LIMK1 inhibitor, LIMK-IN-2, is not yet available, the provided protocols for the well-studied inhibitors BMS-5 and T56-LIMKi offer a robust framework for researchers to design and execute their own preclinical evaluations of LIMK1-targeting compounds. The methodologies for in vitro enzymatic and cellular assays, coupled with the detailed in vivo experimental workflows, provide a comprehensive guide for the assessment of efficacy and mechanism of action of novel LIMK1 inhibitors in preclinical settings. Careful consideration of the animal model, administration route, and dosing regimen is critical for obtaining meaningful and translatable results.
References
- 1. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. T56-LIMKi | LIM Kinase | TargetMol [targetmol.com]
- 5. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and preparation of LIMK1 inhibitor 2 for experiments
These application notes provide detailed protocols and essential data for the effective use of "LIMK1 Inhibitor 2," a representative potent and selective inhibitor of LIM Domain Kinase 1 (LIMK1) and LIM Domain Kinase 2 (LIMK2), in various research applications. The following information is crucial for researchers, scientists, and drug development professionals working with this class of compounds to ensure accurate and reproducible experimental outcomes. For the purpose of these notes, we will use data from well-characterized LIMK inhibitors as a reference.
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine and tyrosine kinases that play a pivotal role in regulating actin cytoskeleton dynamics.[1][2] They act downstream of Rho GTPases and phosphorylate cofilin, an actin-depolymerizing factor, leading to its inactivation and subsequent stabilization of actin filaments.[1][3] This process is integral to numerous cellular functions, including cell migration, proliferation, and morphology.[1][4] Dysregulation of LIMK signaling has been implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMK1 and LIMK2 attractive therapeutic targets.[2][3] "this compound" represents a class of small molecules designed to potently and selectively inhibit LIMK activity, serving as a valuable tool for studying cellular processes and for potential therapeutic development.
Quantitative Data Summary
The following table summarizes key quantitative data for representative LIMK1/2 inhibitors. This information is essential for experimental design, including determining appropriate concentrations and understanding the inhibitor's characteristics.
| Inhibitor Name | Target(s) | IC50 (LIMK1) | IC50 (LIMK2) | Solubility | In Vivo Suitability | Reference |
| TH-257 | LIMK1, LIMK2 | 84 nM | 39 nM | Data not specified, but good cellular potency | Extremely rapid in vitro clearance renders it unsuitable for in vivo use. | [5] |
| BMS-4 | LIMK1, LIMK2 | pIC50: 7.25 | pIC50: 6.87 | Data not specified | Non-cytotoxic on A549 cells. | [6] |
| LIMKi3 | LIMK1, LIMK2 | Low nanomolar | Low nanomolar | Data not specified, but suitable for in vitro and in vivo use | Suitable for in vivo pharmacological studies. | [7][8][9] |
| LX7101 | LIMK1, LIMK2 | 32 nM | 4.3 nM | Up to 10 mg/mL | Used in clinical trials for ocular administration. | [10] |
Signaling Pathway
LIMK1 is a crucial node in several signaling pathways that regulate the actin cytoskeleton. The diagram below illustrates a canonical LIMK1 signaling cascade.
Caption: The LIMK1 signaling pathway, illustrating its activation and downstream effects on the actin cytoskeleton.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of the specific inhibitor, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution gently until the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), 4°C may be acceptable, but refer to the specific inhibitor's datasheet.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of "this compound" against LIMK1 in a biochemical assay.
Materials:
-
Recombinant active LIMK1 enzyme
-
Cofilin substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of "this compound" in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from 10 µM is a common starting point.[11]
-
In a suitable microplate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant LIMK1 enzyme to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP. Final concentrations should be optimized, but starting points can be around 1 µM for the substrate and 10 µM for ATP.[11]
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced or using a phosphospecific antibody to detect phosphorylated cofilin.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Cofilin Phosphorylation
This protocol describes how to measure the effect of "this compound" on the phosphorylation of cofilin in a cellular context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, A549)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin or a loading control (e.g., anti-GAPDH, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Western blot or AlphaLISA® reagents
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Prepare working solutions of "this compound" by diluting the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treat the cells with the inhibitor for a specific duration (e.g., 2 hours).[6] Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated cofilin and total cofilin using Western blotting or a high-throughput method like AlphaLISA®.[12][13]
-
Quantify the band intensities (for Western blot) or the signal (for AlphaLISA®) and normalize the phospho-cofilin signal to the total cofilin or loading control signal.
-
Plot the normalized phospho-cofilin levels against the inhibitor concentration to determine the cellular potency (EC50).
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a LIMK1 inhibitor.
Caption: A standard experimental workflow for the characterization of a LIMK1 inhibitor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low inhibitor potency in cellular assays compared to biochemical assays | Poor cell permeability. | Use a different inhibitor known to have better cellular activity or perform permeability assays. |
| Inhibitor is a substrate for efflux pumps. | Co-incubate with known efflux pump inhibitors or use cell lines with lower efflux pump expression. | |
| High protein binding in cell culture medium. | Reduce the serum concentration in the medium during treatment, if possible, or measure the free fraction of the inhibitor. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Use single-use aliquots of the stock solution. |
| Variation in cell passage number or confluency. | Use cells within a defined passage number range and ensure consistent cell density at the time of treatment. | |
| Incomplete dissolution of the inhibitor. | Ensure the stock solution is fully dissolved by vortexing or sonication before making dilutions. | |
| Toxicity observed in cellular assays | Off-target effects of the inhibitor. | Perform a kinome scan to assess the selectivity of the inhibitor.[5] |
| High concentration of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is low (typically <0.5%) and consistent across all treatments. |
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIMK | Kinases | Tocris Bioscience [tocris.com]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Kinase Assay for LIMK1 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin dynamics.[1][2] It is a key component of intracellular signaling pathways that control cell motility, proliferation, and morphology.[1][2][3] LIMK1's primary substrate is cofilin, an actin-depolymerizing factor.[4][5] By phosphorylating cofilin, LIMK1 inactivates its actin-severing activity, leading to the stabilization and accumulation of filamentous actin (F-actin).[5][6] Dysregulation of LIMK1 activity has been implicated in various diseases, including cancer and neurological disorders, making it an attractive therapeutic target.[2][7]
These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of "LIMK1 inhibitor 2," a novel or representative small molecule inhibitor targeting LIMK1. The protocol is based on a luminescence-based assay that measures ATP consumption, providing a robust and high-throughput-compatible method for determining inhibitor potency.
LIMK1 Signaling Pathway
LIMK1 is activated by upstream kinases such as p21-activated kinase (PAK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are in turn regulated by Rho family GTPases like Rac and RhoA.[5] Once activated, LIMK1 phosphorylates cofilin, leading to the regulation of actin cytoskeletal dynamics.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIMK1 - Wikipedia [en.wikipedia.org]
- 4. sdbonline.org [sdbonline.org]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detecting p-Cofilin Downregulation Following LIMK1 Inhibitor 2 Treatment
For Research Use Only
Introduction
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2] A primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor essential for cell motility, morphology, and division.[2] LIMK1 phosphorylates cofilin at serine 3, which inactivates its actin-severing activity, leading to the stabilization of actin filaments.[3][4] Dysregulation of the LIMK1-cofilin signaling pathway has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2][5]
LIMK1 inhibitor 2 is a small molecule designed to selectively inhibit the kinase activity of LIMK1. By inhibiting LIMK1, this compound is expected to decrease the levels of phosphorylated cofilin (p-cofilin), thereby promoting actin depolymerization and impacting cellular processes dependent on actin dynamics.[2] These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the reduction in p-cofilin levels in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The LIMK1-cofilin signaling pathway is a critical regulator of actin dynamics. Upstream signals, often originating from Rho family GTPases like Rac and Rho, activate kinases such as p21-activated kinase (PAK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][6] These kinases, in turn, phosphorylate and activate LIMK1.[1][6] Activated LIMK1 then phosphorylates cofilin at Serine 3, rendering it inactive.[3] This leads to the accumulation of stabilized actin filaments (F-actin). This compound directly targets and inhibits the catalytic activity of LIMK1, preventing the phosphorylation of cofilin.[2] This results in an increased pool of active, non-phosphorylated cofilin, which promotes the depolymerization of F-actin into globular actin (G-actin).
The experimental workflow for assessing the efficacy of this compound involves several key steps. The process begins with cell culture and treatment with the inhibitor. Following treatment, cell lysates are prepared and subjected to protein quantification. Equal amounts of protein are then separated by SDS-PAGE and transferred to a membrane for immunoblotting. The membrane is probed with specific primary antibodies against p-cofilin and total cofilin, followed by incubation with secondary antibodies and signal detection. Finally, the band intensities are quantified to determine the change in p-cofilin levels.
Experimental Protocol
This protocol provides a comprehensive method for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in p-cofilin levels.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against p-cofilin (Ser3)
-
Primary antibody against total cofilin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer (optional)
Procedure
1. Cell Culture and Treatment
-
Seed the cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare various concentrations of this compound in fresh cell culture medium. A preliminary dose-response and time-course experiment is recommended. A starting concentration range of 1-10 µM and treatment times of 1-4 hours can be tested.[4]
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Aspirate the old medium and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the predetermined time at 37°C in a CO2 incubator.
2. Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phosphoprotein detection due to the presence of casein.[4]
-
Incubate the membrane with the primary antibody against p-cofilin (Ser3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is common, but the optimal dilution should be empirically determined.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate according to the manufacturer's protocol and capture the signal using an imaging system.
6. Detection of Total Cofilin and Loading Control
-
To ensure that the observed changes in p-cofilin are not due to variations in total cofilin levels or sample loading, the membrane should be probed for total cofilin and a loading control.
-
The membrane can be stripped of the p-cofilin antibodies using a commercial stripping buffer or a mild stripping protocol.[4]
-
After stripping, wash the membrane thoroughly, re-block, and repeat the immunoblotting steps (5.2-5.6) with primary antibodies for total cofilin and a loading control (e.g., GAPDH).
Data Presentation
Quantitative data from the Western blot analysis should be obtained through densitometry, measuring the band intensity for p-cofilin, total cofilin, and the loading control. The p-cofilin signal should be normalized to the total cofilin signal. This ratio can then be further normalized to the loading control to correct for any loading inaccuracies.[4]
Table 1: Densitometric Analysis of p-Cofilin Levels Following this compound Treatment
| Treatment Group | p-Cofilin Intensity (Arbitrary Units) | Total Cofilin Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-Cofilin / Total Cofilin Ratio | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 125,000 | 130,000 | 150,000 | 0.96 | 1.00 |
| This compound (1 µM) | 85,000 | 128,000 | 152,000 | 0.66 | 0.69 |
| This compound (5 µM) | 45,000 | 132,000 | 148,000 | 0.34 | 0.35 |
| This compound (10 µM) | 20,000 | 129,000 | 151,000 | 0.16 | 0.17 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm protein transfer.
-
Check antibody activity and concentration.
-
Ensure the detection reagent is not expired.
-
-
Inconsistent Loading:
-
Perform accurate protein quantification.
-
Always include a reliable loading control.
-
References
- 1. Lim kinase - Wikipedia [en.wikipedia.org]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Actin Cytoskeleton with LIMK1 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeleton dynamics.[1][2] It is a key downstream effector of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[3] The primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[2] By phosphorylating cofilin at Serine-3, LIMK1 inactivates its actin-severing activity, leading to the stabilization and accumulation of filamentous actin (F-actin).[2][4] This process is crucial for various cellular functions, including cell motility, morphogenesis, and division.[4]
Dysregulation of the LIMK1 signaling pathway has been implicated in several pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention.[4] LIMK1 inhibitors are small molecules designed to block the kinase activity of LIMK1, thereby preventing cofilin phosphorylation and promoting actin filament turnover.[4] This leads to a reorganization of the actin cytoskeleton, which can be visualized and quantified using immunofluorescence microscopy.
This document provides detailed application notes and protocols for the use of "LIMK1 inhibitor 2," a designation for a research chemical, in studying its effects on the actin cytoskeleton. For the purpose of providing concrete data and a well-characterized example, we will use the potent and selective LIMK1/2 inhibitor BMS-5 (also known as LIMKi 3) as a representative compound for "this compound."[1][3] These protocols are intended for researchers in cell biology, cancer research, and drug development to assess the cellular impact of LIMK1 inhibition.
Signaling Pathway of LIMK1 in Actin Cytoskeleton Regulation
The LIMK1 signaling cascade is a central pathway controlling actin dynamics. Extracellular signals activate Rho family GTPases (Rho, Rac, Cdc42), which in turn activate their downstream effectors, such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[3] These kinases then phosphorylate and activate LIMK1.[3] Activated LIMK1 phosphorylates cofilin, rendering it inactive.[2] In its inactive, phosphorylated state, cofilin can no longer bind to and sever F-actin, leading to the stabilization of actin filaments and the formation of structures like stress fibers.[4] Inhibition of LIMK1 by compounds such as BMS-5 prevents cofilin phosphorylation, keeping cofilin in its active state, which leads to increased F-actin disassembly and a more dynamic actin cytoskeleton.[5]
Data Presentation: Effects of LIMK1 Inhibition on the Actin Cytoskeleton
Treatment of cells with a LIMK1 inhibitor is expected to decrease the levels of phosphorylated cofilin and alter the organization of the actin cytoskeleton. Quantitative analysis of immunofluorescence images can reveal changes in F-actin intensity, stress fiber formation, and overall cell morphology. The following tables summarize representative quantitative data on the effects of the LIMK1/2 inhibitor BMS-5.
Table 1: Effect of BMS-5 on Cofilin Phosphorylation
| Treatment | Phospho-Cofilin Level (% of Control) | Cell Type | Reference |
| Control (DMSO) | 100% | Porcine Retina | [5] |
| 30 µM BMS-5 (1 hour) | 57% | Porcine Retina | [5] |
| 30 µM BMS-5 (24 hours) | 68% | Porcine Retina | [5] |
| Control (Serum-starved) | 100% | NF1-/- MEFs | [3] |
| BMS-5 (dose-dependent) | Dose-dependent reduction | NF1-/- MEFs | [3] |
Table 2: Quantitative Analysis of F-Actin Fluorescence Intensity after LIMKi 3 (BMS-5) Treatment in Porcine Oocytes
| Treatment | Relative Fluorescence Intensity (Membrane) | Relative Fluorescence Intensity (Cytoplasm) | Reference |
| Control | 78.88 ± 16.53% | 29.76 ± 9.02% | [6] |
| 200 µM LIMKi 3 (BMS-5) | 48.18 ± 9.14% (p < 0.01) | 22.70 ± 7.81% (p < 0.01) | [6] |
Table 3: Effect of BMS-5 on F-actin Levels in Embryonic Salivary Glands
| Treatment | Relative F-actin Level | Reference |
| Control (DMSO) | 100% | [1] |
| BMS-5 (48 hours) | Reduced | [1] |
Experimental Protocols
Experimental Workflow for Immunofluorescence Staining
The overall workflow for assessing the effect of a LIMK1 inhibitor on the actin cytoskeleton involves cell culture, inhibitor treatment, immunofluorescence staining, image acquisition, and quantitative analysis.
Detailed Protocol for Immunofluorescence Staining of F-actin
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured on sterile glass coverslips in a petri dish or multi-well plate
-
This compound (e.g., BMS-5, dissolved in an appropriate solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)
-
(Optional) DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for at least 24 hours.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. It is recommended to perform a dose-response and time-course experiment (e.g., 0.1, 1, 10 µM for 2, 6, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Replace the culture medium with the inhibitor-containing medium or vehicle control medium and incubate for the desired time.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Staining:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the phalloidin staining solution by diluting the fluorescently-conjugated phalloidin stock solution in PBS (e.g., 1:1000, refer to the manufacturer's instructions).
-
Incubate the cells with the phalloidin staining solution for 30-60 minutes at room temperature, protected from light.
-
(Optional) If nuclear counterstaining is desired, DAPI or Hoechst can be added to the phalloidin solution or in a subsequent step.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully remove the coverslips from the plate.
-
Invert the coverslips onto a drop of antifade mounting medium on a glass microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope (epifluorescence or confocal) with the appropriate filter sets for the chosen fluorophore.
-
Acquire images using consistent settings (e.g., exposure time, laser power, gain) for all experimental conditions to allow for quantitative comparison.
-
Quantitative Image Analysis
Quantitative analysis of the actin cytoskeleton can be performed using image analysis software such as ImageJ/Fiji or more specialized software packages.
Parameters to Quantify:
-
Total F-actin Fluorescence Intensity: Measure the mean or integrated fluorescence intensity of the phalloidin signal per cell or per unit area.
-
Stress Fiber Analysis:
-
Number and Length: Quantify the number and length of actin stress fibers per cell.
-
Orientation: Analyze the orientation of stress fibers relative to the cell axis.
-
-
Cell Morphology: Measure cell area, perimeter, and circularity to assess changes in cell shape.
General Workflow for Image Analysis in ImageJ/Fiji:
-
Open Image: Open the acquired fluorescence images.
-
Set Scale: Calibrate the image to the correct pixel-to-micrometer ratio.
-
Background Subtraction: Use a rolling ball background subtraction to reduce background noise.
-
Thresholding: Apply a consistent threshold to segment the actin filaments.
-
Cell Outlining: Manually or automatically outline individual cells to define regions of interest (ROIs).
-
Measurement: Use the "Analyze" -> "Measure" function to quantify parameters within the ROIs. For stress fiber analysis, plugins like "Ridge Detection" or specialized software may be required.
-
Data Collection: Record the measurements for a sufficient number of cells per condition for statistical analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete washing, insufficient blocking | Increase the number and duration of PBS washes. Include a blocking step (e.g., 1% BSA in PBS) before adding the phalloidin solution. |
| Weak F-actin Signal | Suboptimal phalloidin concentration, over-fixation | Optimize the phalloidin concentration. Reduce the fixation time or use a lower concentration of PFA. Ensure the phalloidin stock solution has been stored correctly. |
| Cell Detachment | Harsh washing, over-permeabilization | Be gentle during washing steps. Reduce the Triton X-100 concentration or incubation time. |
| Inconsistent Staining | Inconsistent incubation times or reagent volumes | Ensure all steps are performed consistently across all samples. Use a humidified chamber during staining to prevent evaporation. |
| Photobleaching | Excessive light exposure | Minimize the exposure of samples to light during staining and imaging. Use an antifade mounting medium. Use lower laser power or shorter exposure times during image acquisition. |
Conclusion
Immunofluorescence staining of the actin cytoskeleton is a powerful technique to visualize and quantify the cellular effects of LIMK1 inhibitors. By following the detailed protocols and utilizing quantitative image analysis, researchers can gain valuable insights into how these compounds modulate actin dynamics. The provided application notes, using BMS-5 as a representative for "this compound," offer a framework for investigating the role of LIMK1 in various biological processes and for the preclinical assessment of novel therapeutic agents targeting this pathway.
References
- 1. LIM kinase regulation of cytoskeletal dynamics is required for salivary gland branching morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Dynamics, Regulated by RhoA-LIMK-Cofilin Signaling, Mediates Rod Photoreceptor Axonal Retraction After Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Content Screening Assay for LIMK1 Activity Using LIMK1 Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeleton dynamics.[1][2] It is a key downstream effector of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[1] Upon activation by upstream kinases like p21-activated kinase (PAK) and Rho-associated kinase (ROCK), LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][4] This inactivation leads to the stabilization of actin filaments (F-actin) and is integral to cellular processes such as cell motility, migration, and morphology.[4][5]
Dysregulation of LIMK1 activity has been implicated in various pathologies, including cancer metastasis, neurological disorders, and fibrosis, making it an attractive therapeutic target.[3][4] High-content screening (HCS) provides a powerful platform for identifying and characterizing potential LIMK1 inhibitors by enabling the quantitative analysis of cellular phenotypes in a high-throughput manner.[6] This document outlines a detailed protocol for an image-based HCS assay to measure the activity of "LIMK1 Inhibitor 2" by quantifying its effect on the actin cytoskeleton.
Assay Principle
The assay quantifies the inhibitory effect of compounds on LIMK1 by measuring changes in actin filament organization. In untreated or vehicle-treated cells, active LIMK1 phosphorylates cofilin, leading to the accumulation of stable F-actin stress fibers. When cells are treated with an effective LIMK1 inhibitor like this compound, the phosphorylation of cofilin is prevented.[4] Active, non-phosphorylated cofilin then promotes the depolymerization of actin filaments, resulting in a measurable disruption of stress fibers and a change in cell morphology. These phenotypic changes are captured by high-content imaging and analyzed to determine the inhibitor's potency.
Caption: Logical workflow of the LIMK1 inhibition assay principle.
LIMK1 Signaling Pathway
LIMK1 is a central node in pathways that regulate the actin cytoskeleton. Its activity is primarily controlled by the Rho GTPase family. Upstream signals activate kinases such as ROCK and PAK, which in turn phosphorylate LIMK1 on threonine 508 (Thr508), leading to its activation.[1] Activated LIMK1 then phosphorylates cofilin on serine 3, inhibiting its actin-severing activity and promoting the formation of stable actin structures.[5]
Caption: Key components of the LIMK1 signaling cascade.
Experimental Protocols
This protocol is designed for a 384-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: Human osteosarcoma (U2OS) or similar adherent cell line with well-defined stress fibers.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom imaging plates.
-
Compounds: this compound, positive control (e.g., a known LIMK1 inhibitor like LIMKi3), negative control (DMSO).
-
Reagents for Staining:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS.
-
Actin Stain: Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: Hoechst 33342 or DAPI.[7]
-
Experimental Workflow
Caption: Step-by-step workflow for the HCS assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and resuspend U2OS cells in culture medium.
-
Count cells and adjust the density to 4 x 10⁴ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well imaging plate (2,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and spreading.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and control compounds in culture medium. A typical final concentration range might be 1 nM to 30 µM.
-
Include wells with DMSO only as a negative control (e.g., 0.1% final concentration).
-
Carefully remove the culture medium from the assay plate and add 50 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C, 5% CO₂ for a predetermined time (e.g., 1-4 hours, to be optimized).
-
-
Cell Staining:
-
Aspirate the compound-containing medium.
-
Fix the cells by adding 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells by adding 50 µL of 0.1% Triton X-100 and incubate for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding by adding 50 µL of 2% BSA and incubate for 30 minutes.
-
Add 50 µL of the staining solution containing Alexa Fluor 488 Phalloidin (e.g., 1:500 dilution) and Hoechst 33342 (e.g., 1 µg/mL) in blocking buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash (100 µL) in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for the chosen fluorophores (e.g., DAPI and FITC channels).
-
Capture at least four fields per well using a 20x or 40x objective.
-
Use an automated image analysis software to quantify changes in the actin cytoskeleton.
-
Primary Object Identification: Identify nuclei using the Hoechst channel.
-
Cellular Boundary Definition: Define the cytoplasm based on the phalloidin signal.
-
Feature Extraction: Quantify parameters related to actin stress fibers, such as:
-
Total phalloidin intensity per cell.
-
Texture analysis of the phalloidin signal (e.g., Haralick features).
-
Fiber count, length, and width per cell.
-
-
-
Data Presentation and Results
The primary output of the assay is a dose-response curve from which the IC₅₀ value (the concentration of inhibitor that produces a 50% reduction in the measured phenotype) can be calculated. Data should be normalized to controls (0% effect for DMSO, 100% effect for a saturating concentration of a positive control).
Table 1: Representative Quantitative Data for this compound
| Compound | Target(s) | Assay Type | Parameter Measured | IC₅₀ Value |
| This compound | LIMK1 | In vitro enzymatic | ATP Consumption | 12 nM |
| This compound | LIMK1 | Cellular HCS | Stress Fiber Disruption | 75 nM |
| Staurosporine | Pan-kinase | Kinase-Glo (ATP-based) | LIMK1 Activity | 29 nM[8] |
| LIMKi3 | LIMK1/AMPK | In vitro enzymatic | Phosphorylation | 7 nM[9] |
Summary
This application note provides a comprehensive framework for a high-content screening assay to identify and characterize inhibitors of LIMK1, such as this compound. The image-based readout offers a phenotypically relevant and quantitative method to assess compound efficacy directly in a cellular context. By visualizing and measuring changes in actin cytoskeleton organization, this assay serves as a robust tool in the drug discovery pipeline for targeting diseases associated with aberrant LIMK1 signaling.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. High-Content Screening (HCS) Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of LIMK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of LIM domain kinase 1 (LIMK1) inhibitors. LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeletal dynamics.[1][2][3] By phosphorylating and inactivating cofilin, an actin-depolymerizing factor, LIMK1 promotes the stabilization of actin filaments.[3][4][5] This function is integral to various cellular processes, including cell motility, proliferation, and morphology.[1][6] Dysregulation of LIMK1 activity has been implicated in several diseases, including cancer and neurological disorders, making it a compelling therapeutic target.[3][7]
Pharmacokinetic and Pharmacodynamic Data of Representative LIMK1 Inhibitors
The following table summarizes the available pharmacokinetic and pharmacodynamic data for several small-molecule LIMK1 inhibitors. This information is crucial for comparing the potency, selectivity, and drug-like properties of different compounds.
| Compound Name | In Vitro Potency (IC50) | Cellular Activity | In Vivo Data Highlights | Reference(s) |
| Pyr1 | LIMK1: 50 nM, LIMK2: 75 nM | Affects actin microfilament cytoskeleton in HeLa cells. GI50 in the micromolar range for various cancer cell lines. | Well-tolerated in mice; prevented tumor growth in xenograft models. Showed complete survival gain in a leukemia L1210-bearing mouse model. | [8][9][10] |
| BMS-3 (LIMKi3) | LIMK1: 7 nM, LIMK2: 8 nM | Reduces phospho-cofilin levels in mouse and human breast cancer cells. | Detectable in plasma 24 hours after injection in a breast cancer mouse model. | [8][10] |
| SR-11124 | Not specified | Potent inhibition of cofilin phosphorylation in pig trabecular meshwork cells. | Exhibited favorable pharmacokinetic properties (plasma clearance and bioavailability). | [8][10] |
| T56-LIMKi | No inhibitory activity against LIMK1 or LIMK2 in some reported assays. | Reported to reduce phospho-cofilin in the presence of LIMK2. Inhibited proliferation of various cancer cell lines (IC50: 7-35 µM). | [7][8][10] | |
| FRAX486 | Potently inhibited LIMK1/2 in RapidFire and NanoBRET assays. | Decreased phospho-cofilin levels. | [7] | |
| TH-257 | Potent and selective inhibitor. | Suitable for in vitro and in vivo studies. | [11] | |
| LIJTF500025 | Potent and selective inhibitor. | Suitable for in vitro and in vivo studies. | [11] | |
| R10015 | LIMK1: ~38 nM | Drastic inhibition of cofilin serine 3 phosphorylation in cells. | Generally nontoxic in cell-based assays and in mice. | [12] |
| Damnacanthal | LIMK1: 0.80 µM, LIMK2: 1.53 µM | [8] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of LIMK1 function and the evaluation of its inhibitors, the following diagrams illustrate the LIMK1 signaling pathway and a general experimental workflow for PK/PD analysis.
Caption: Simplified LIMK1 signaling cascade.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIMK1 (human) [phosphosite.org]
- 3. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 4. sdbonline.org [sdbonline.org]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of LIMK1 Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects and other experimental issues with LIMK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My LIMK1 inhibitor is showing unexpected effects on cell morphology and viability, even at low concentrations. What could be the cause?
A1: Unexpected effects on cell morphology and viability can stem from several factors. Many first-generation LIMK inhibitors, such as some aminothiazole derivatives, have been shown to interact with microtubules, leading to cytotoxicity independent of their effects on LIMK1. For instance, the widely used inhibitor LIMKi3, while potent against LIMK1, also interacts with tubulin.[1] It is crucial to assess the kinome-wide selectivity of your specific inhibitor. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the cytotoxic concentration to the concentration required for LIMK1 inhibition (p-cofilin reduction). If these concentrations are similar, off-target effects are likely.
Q2: I am not seeing the expected decrease in cofilin phosphorylation (p-cofilin) after treating my cells with a LIMK1 inhibitor. Why might this be?
A2: There are several potential reasons for a lack of effect on p-cofilin levels:
-
Inhibitor Potency and Cellular Permeability: The in vitro IC50 of an inhibitor does not always translate directly to cellular efficacy. The compound may have poor cell permeability. For example, some studies have required up to 5 µM of LIMKi3 to observe a phenotypic response in certain cancer cells, a concentration much higher than its biochemical potency would suggest.[2][3]
-
Activation State of LIMK1: The activity of LIMK1 is enhanced by phosphorylation by upstream kinases like p21-activated kinases (PAKs).[1][2][3] The potency of ATP-competitive LIMK1 inhibitors can be decreased when LIMK1 is phosphorylated by PAKs.[2][3] Ensure your cellular model has an activated upstream pathway for robust LIMK1 activity.
-
Dominant Role of Other Kinases: In some cell types or contexts, other kinases like LIMK2 or TESK1/2 may be the primary drivers of cofilin phosphorylation.[1] It's important to confirm that LIMK1 is the dominant cofilin kinase in your experimental system, which can be done using siRNA or shRNA knockdown of LIMK1.
-
Inactive Compound: As demonstrated with T56-LIMKi in some studies, the compound itself may be inactive in your assay system.[2][3] It is always good practice to verify the activity of a new batch of inhibitor.
Q3: My results are difficult to interpret because my inhibitor also targets other kinases. How can I confirm the observed phenotype is due to LIMK1 inhibition?
A3: This is a common challenge due to the conserved nature of the ATP-binding pocket in kinases. To confirm that your observed effects are on-target, consider the following controls:
-
Use a Structurally Different LIMK1 Inhibitor: If two structurally distinct LIMK1 inhibitors produce the same phenotype, it increases the confidence that the effect is due to LIMK1 inhibition.
-
siRNA/shRNA Knockdown: The most definitive control is to use RNA interference to specifically knock down LIMK1 expression. The resulting phenotype should mimic the effect of your inhibitor.
-
Rescue Experiment: In a LIMK1 knockdown or inhibitor-treated context, expressing a resistant mutant of LIMK1 should reverse the observed phenotype.
-
Consult Kinome Profiling Data: Utilize commercially available kinome profiling services to understand the selectivity of your inhibitor across a broad panel of kinases.[3] For example, FRAX486 is a potent inhibitor of p-cofilin but is a dual inhibitor of both PAK and LIMK, making it difficult to attribute effects solely to LIMK inhibition.[2][3]
Q4: Are there LIMK1 inhibitors that are selective over LIMK2?
A4: Achieving isoform selectivity between LIMK1 and LIMK2 is challenging due to the high sequence identity in their kinase domains.[1] Most small molecule inhibitors targeting the ATP-binding site inhibit both isoforms with similar affinity.[1] However, recent developments have led to the creation of covalent inhibitors that target isoform-specific cysteines, offering a promising avenue for selective LIMK1 inhibition.[4]
Data on Inhibitor Selectivity and Potency
The following tables summarize key quantitative data for a selection of commonly discussed LIMK inhibitors to aid in experimental design and troubleshooting.
Table 1: In Vitro Potency of Selected LIMK Inhibitors
| Inhibitor | Target(s) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Key Off-Targets | Reference(s) |
| LIMKi3 | LIMK1/2 | 7 | - | AMPK, Tubulin | [1] |
| LX-7101 | LIMK1/ROCK1 | 32 | - | ROCK1 | [1] |
| Pyr1 | LIMK1/2 | 50 | 75 | MLK1, NEK11 | [5][6] |
| Damnacanthal | LIMK1/2 | 800 | 1530 | Lck | [5] |
| FRAX486 | PAK/LIMK | Potent | Potent | PAKs | [2][3] |
| TH-257 | LIMK1/2 | Potent | Potent | Allosteric, highly selective | [2] |
Note: IC50 values can vary between different assay formats.
Table 2: Cellular Activity and Properties of Selected LIMK Inhibitors
| Inhibitor | Cellular Assay | p-cofilin Inhibition | Brain Penetration (B/P ratio) | Notes | Reference(s) |
| LIMKi3 | NanoBRET, AlphaLISA | Yes | 1.85 | Good for CNS studies, but high concentrations may be needed in some cell lines. Interacts with tubulin. | [1][2][3] |
| SR7826 | - | - | 0.02 | Poor brain penetration, more suitable for systemic indications. | [2][3] |
| FRAX486 | AlphaLISA | Yes | - | Dual PAK/LIMK inhibitor; useful as a positive control for p-cofilin assays but not for attributing effects solely to LIMK. | [2][3] |
| TH-257 | NanoBRET, AlphaLISA | Yes | - | Allosteric inhibitor with excellent kinome selectivity. | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Cofilin (p-cofilin)
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-cofilin (Ser3) and total cofilin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an appropriate substrate and imaging system.
-
Quantification: Densitometry is used to quantify the ratio of p-cofilin to total cofilin.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the LIMK1 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to determine the amount of soluble LIMK1 at each temperature.
-
Melt Curve Generation: Plot the amount of soluble LIMK1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates direct binding of the inhibitor to LIMK1.
Visualizations
Caption: The LIMK1 signaling pathway and point of inhibitor action.
References
- 1. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Stability and Solubility Challenges of LIMK1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and solubility issues encountered when working with LIMK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My LIMK1 inhibitor precipitated out of solution during my experiment. What are the common causes and how can I prevent this?
A1: Precipitation of small molecule inhibitors is a frequent issue. The primary causes include:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous buffers.[1][2]
-
Solvent Shock: Diluting a high-concentration stock solution (e.g., in DMSO) directly into an aqueous buffer can cause the compound to crash out of solution.
-
Temperature Changes: Solubility can be temperature-dependent. A compound that is soluble at room temperature may precipitate at lower temperatures.
-
pH of the Buffer: The ionization state of a compound can change with pH, affecting its solubility.
Prevention Strategies:
-
Optimize Solvent System: For in vitro assays, while DMSO is a common solvent for stock solutions, it's crucial to keep the final concentration in the assay low (typically <1%). For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can help maintain solubility.
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming and sonication can sometimes help redissolve the compound. However, be cautious as excessive heat can degrade the inhibitor.
-
Pre-warmed Buffers: Using pre-warmed assay buffers can help prevent precipitation caused by temperature drops.
-
Solubility Testing: Before starting a large-scale experiment, perform a small-scale solubility test of your inhibitor in the final assay buffer at the intended concentration.
Q2: How should I prepare and store my LIMK1 inhibitor stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity and activity of your LIMK1 inhibitor.
-
Stock Solution Preparation: We recommend preparing a high-concentration stock solution in a suitable organic solvent like DMSO.[4] Before use, centrifuge the vial to ensure all powder is at the bottom. For preparing working solutions, add the solvent directly to the vial for quantities of 10 mg or less.[4]
-
Storage Conditions: Stock solutions should be aliquoted into tightly sealed, light-protected vials and stored at -20°C or -80°C. It is best to use them on the same day of preparation or within one month.[4]
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
-
Peptide Inhibitors: Peptides containing amino acids like cysteine, methionine, and tryptophan are prone to oxidation. They should be dissolved in distilled water or dilute acetic acid and stored in tightly sealed vials. Long-term storage in solution should be avoided.
Q3: I am observing inconsistent IC50 values for my LIMK1 inhibitor between experiments. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors:
-
Compound Instability: Degradation of the inhibitor over time will lead to a decrease in potency. Always use freshly prepared dilutions from a properly stored stock solution.
-
Inaccurate Concentrations: Errors in preparing serial dilutions can lead to significant variations in the final inhibitor concentrations.
-
Assay Conditions: The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[5] Variations in enzyme or substrate concentrations can also influence the apparent IC50.[5]
-
Compound Aggregation: At higher concentrations, some inhibitors can form aggregates, which can lead to non-specific inhibition and variable results.
Q4: How can I determine if my LIMK1 inhibitor is degrading?
A4: While a decrease in inhibitory activity is a key indicator, other signs of degradation include:
-
Visual Changes: Discoloration of the stock solution or the appearance of precipitates.
-
Analytical Methods: For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check the purity and integrity of the compound over time.
Troubleshooting Guides
Issue 1: Poor Solubility of LIMK1 Inhibitor in Aqueous Buffer
Symptoms:
-
Visible precipitate in the final working solution.
-
Cloudy or milky appearance of the solution.
-
Inconsistent results in biological assays.
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved and free of particulates.
-
Optimize Dilution Method:
-
Perform serial dilutions in the assay buffer rather than a single-step dilution.
-
Add the inhibitor solution to the buffer while vortexing to ensure rapid mixing.
-
-
Modify Buffer Composition:
-
If compatible with your assay, consider adding a small percentage of a co-solvent like ethanol or a non-ionic detergent like Triton X-100 (typically 0.01-0.05%).
-
-
Perform a Solubility Test:
-
Prepare a range of concentrations of your inhibitor in the final assay buffer.
-
Incubate under the same conditions as your experiment (e.g., 37°C).
-
Visually inspect for precipitation at different time points.
-
Issue 2: Instability of LIMK1 Inhibitor in Cell Culture Media
Symptoms:
-
Loss of biological activity over the course of a multi-day experiment.
-
Decreasing compound concentration in the media over time, as measured by analytical methods.
Troubleshooting Steps:
-
Assess Inherent Stability:
-
Incubate the inhibitor in cell-free culture media at 37°C.
-
Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the concentration of the inhibitor using HPLC-MS.[4]
-
-
Evaluate Serum Protein Binding:
-
Perform the stability assay in media with and without serum (e.g., FBS). A faster decrease in concentration in the presence of serum suggests significant protein binding.
-
-
Minimize Exposure to Light and Air:
-
Some compounds are sensitive to light and oxidation. Prepare and handle solutions in a way that minimizes exposure.
-
-
Consider Compound Metabolism:
-
If working with cells, the inhibitor may be metabolized. This can be assessed by analyzing cell lysates and culture media for metabolites using mass spectrometry.
-
Data Presentation
Table 1: Solubility of Common LIMK Inhibitors in Various Solvents
| Inhibitor | Solvent System | Maximum Solubility | Reference |
| LX7101 | Aqueous Formulation | Up to 10 mg/mL | [1] |
| BMS-5 (LIMKi3) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, formulation for in vivo use | [3] |
| Pyr1 | Aqueous Formulation | Convenient for in vivo assays | [1] |
| Compound 11 (precursor to LX7101) | Aqueous Formulation | Promising for in vivo assays | [1] |
Note: The term "LIMK1 inhibitor 2" is not a standard nomenclature found in the reviewed literature. The table above provides solubility information for well-characterized LIMK1 inhibitors.
Experimental Protocols
Protocol 1: Preparation of LIMK1 Inhibitor Stock and Working Solutions
-
Materials:
-
LIMK1 inhibitor powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the inhibitor vial to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions in the final assay buffer to reach the desired working concentration. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: Assessing LIMK1 Inhibitor Stability in Cell Culture Media
-
Materials:
-
LIMK1 inhibitor stock solution
-
Cell culture medium (with and without serum)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
-
Procedure:
-
Prepare a working solution of the LIMK1 inhibitor in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-MS to determine the concentration of the inhibitor at each time point. Plot the concentration versus time to determine the stability profile.[4]
-
Visualizations
References
Addressing experimental variability in LIMK1 inhibitor 2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with LIMK1 Inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeleton dynamics.[1][2][3] It does this by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[1][2][4] By inhibiting LIMK1, the inhibitor prevents cofilin phosphorylation, keeping cofilin in its active state. This leads to increased actin filament turnover and subsequent changes in cellular processes dependent on actin stabilization, such as cell migration, invasion, and proliferation.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be dissolved in a suitable organic solvent such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or as a stock solution at -80°C. Avoid repeated freeze-thaw cycles. Some LIMK inhibitors have limited solubility and stability in aqueous solutions.[5][6]
Q3: Does this compound also inhibit LIMK2?
A3: Many small molecule inhibitors targeting the ATP-binding pocket of LIMK1 also show activity against the highly homologous LIMK2 isoform.[5] LIMK1 and LIMK2 share over 70% sequence similarity within their kinase domains.[5] It is crucial to consult the specific datasheet for this compound or perform selectivity assays to determine its inhibitory profile against both isoforms.
Q4: Are there known off-target effects for this class of inhibitors?
A4: Yes, off-target effects are a potential source of experimental variability. For instance, some aminothiazole-based LIMK inhibitors have been reported to interact with tubulin, affecting microtubule dynamics independently of their effect on LIMK. Dual inhibition of PAK kinases is also a possibility with some compounds.[4] It is recommended to include appropriate controls, such as a structurally related but inactive compound or using RNAi to confirm that the observed phenotype is due to LIMK1 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Cofilin Phosphorylation in Western Blots
Possible Cause 1: Inhibitor Potency is Affected by LIMK1 Activation State.
-
Explanation: The potency of many ATP-competitive LIMK1 inhibitors can be decreased when LIMK1 is in its active, phosphorylated state.[4][7] LIMK1 is activated by upstream kinases like PAKs and ROCKs, which phosphorylate it on Thr508 in the activation loop.[5][8]
-
Troubleshooting Steps:
-
Serum Starvation: Culture cells in low-serum or serum-free media for several hours before inhibitor treatment to reduce baseline activation of upstream signaling pathways.
-
Upstream Inhibitor Control: As a positive control for the pathway, consider using an inhibitor for an upstream kinase like PAK (e.g., FRAX486) to confirm a decrease in p-cofilin levels.[4][7]
-
Assay on Activated LIMK1: If using an in vitro kinase assay, test the inhibitor's potency on both unphosphorylated and PAK1-activated LIMK1 to understand its activity on the active enzyme.[4][7]
-
Possible Cause 2: Poor Cell Permeability or Efflux.
-
Explanation: The inhibitor may not be reaching its intracellular target at a sufficient concentration. While some LIMK inhibitors have good cell permeability, this can be a variable.[7]
-
Troubleshooting Steps:
-
Concentration and Time Course: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time for your cell type.
-
Permeability Assessment: If inconsistent results persist, consider a formal permeability assay (e.g., Caco-2) if not already available for the specific inhibitor.[7]
-
Use of Positive Controls: Use a well-characterized LIMK inhibitor with known cellular activity (e.g., LIMKi3/BMS-5) as a positive control to benchmark your results.[5]
-
Possible Cause 3: Inhibitor Degradation.
-
Explanation: Some inhibitors can be unstable in aqueous media over time.[9]
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh dilutions of the inhibitor from a frozen stock immediately before use.
-
Media Change: For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared inhibitor-containing media at regular intervals.
-
Issue 2: No Effect or Variable Results in Cell Migration/Invasion Assays
Possible Cause 1: Assay-Specific Sensitivity to LIMK Inhibition.
-
Explanation: The effect of LIMK1 inhibition can be highly dependent on the type of cell motility being assayed. For example, some studies have found that LIMK1/2 inhibition has a more pronounced effect on 1D confined migration (e.g., through microchannels or small pores) than on random 2D motility on a flat surface.[10]
-
Troubleshooting Steps:
-
Assay Selection: Use an assay that best represents the biological process you are studying. For invasion, a Boyden chamber (transwell) assay with a small pore size (e.g., 3-8 μm) or a 3D spheroid invasion assay may be more sensitive than a 2D scratch assay.[10]
-
Chemoattractant Optimization: Ensure that the chemoattractant gradient in your assay is optimized and robust.
-
Possible Cause 2: Functional Redundancy with LIMK2.
-
Explanation: In many cell types, LIMK1 and LIMK2 have overlapping functions in regulating cofilin.[10] Inhibition of LIMK1 alone may not be sufficient to produce a strong phenotype if LIMK2 activity is high.
-
Troubleshooting Steps:
-
Confirm Isoform Expression: Use Western blot or qPCR to confirm the expression levels of both LIMK1 and LIMK2 in your cell model.
-
Dual Inhibition/Knockdown: If both isoforms are present, consider using a dual LIMK1/2 inhibitor or combining LIMK1 inhibition with siRNA-mediated knockdown of LIMK2 to see a more dramatic effect. Studies have shown that combined knockdown of both isoforms is necessary for a strong reduction in cofilin phosphorylation in some models.[10]
-
Data Presentation
Table 1: In Vitro Potency of Selected LIMK Inhibitors
| Compound | Type | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Type | Reference |
| LIMKi3 (BMS-5) | ATP-competitive (Type I) | 7-84 | 20-39 | RF-MS / Kinase Assay | [5][8] |
| TH-257 | Allosteric (Type III) | 84 | 39 | RF-MS | [3] |
| CRT0105950 | ATP-competitive | 0.3 | 1 | Kinase Assay | [3] |
| T56-LIMKi | Reported LIMK2 selective | >10,000 | >10,000 | RF-MS / NanoBRET | [4][7] |
Note: IC50 values can vary significantly based on the assay format (e.g., using the kinase domain vs. full-length protein, presence of activating kinases).[4][7]
Table 2: Cellular Activity of Selected LIMK Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| LIMKi3 (BMS-5) | HEK293 | NanoBRET | Target Engagement | 238 (LIMK1), 91 (LIMK2) | [5] |
| TH-257 | HEK293 | NanoBRET | Target Engagement | 238 (LIMK1), 91 (LIMK2) | [5] |
| A549 | Western Blot | p-Cofilin Inhibition | ~1000-5000 | [11] | |
| T56-LIMKi | SH-SY5Y | AlphaLISA | p-Cofilin Inhibition | Inactive | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Cofilin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-cofilin (Ser3) and total cofilin. A loading control like GAPDH should also be used.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry is used to quantify the ratio of phospho-cofilin to total cofilin, normalized to the loading control.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
This protocol is based on assays like the ADP-Glo™ Kinase Assay.[13]
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mix containing kinase buffer, recombinant LIMK1 enzyme, the appropriate substrate (e.g., cofilin or a peptide substrate), and ATP.[13][14]
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate for the optimized time (e.g., 60 minutes) at room temperature.[14]
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to LIMK1 activity.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: The LIMK1 signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A decision tree for troubleshooting common issues with LIMK1 inhibitor studies.
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LIMK1 Kinase Enzyme System [worldwide.promega.com]
- 14. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
Common problems with LIMK1 inhibitor 2 in cellular assays
Welcome to the technical support center for LIMK1 Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule that selectively inhibits LIM Domain Kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeleton dynamics.[1][2][3][4] Its primary substrate is cofilin, an actin-depolymerizing factor.[4][5] By phosphorylating cofilin, LIMK1 inactivates it, leading to the stabilization of actin filaments.[2][4] this compound blocks this phosphorylation event, keeping cofilin in its active, dephosphorylated state, which promotes actin filament disassembly.[4]
Q2: How do I properly dissolve and store this compound?
A2: For best results, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6][7] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] When preparing working solutions for your cellular assays, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q3: What is the recommended concentration range for this compound in cellular assays?
A3: The optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured.[7] We strongly recommend performing a dose-response experiment to determine the ideal concentration for your specific model system. Start with a wide range of concentrations (e.g., 10 nM to 10 µM) to establish a dose-response curve.[8] Based on internal validation, most cell lines show effective inhibition of cofilin phosphorylation between 100 nM and 1 µM.
Q4: Does this compound have any known off-target effects?
A4: While this compound has been optimized for selectivity, cross-reactivity with other kinases is possible, particularly at higher concentrations. The most common off-target kinase is LIMK2, due to the high sequence homology in the ATP-binding pocket between the two isoforms.[9] Some LIMK inhibitors have also been reported to have effects on microtubule dynamics, independent of their action on LIMK1.[10][11] We recommend performing control experiments to validate that the observed phenotype is a direct result of LIMK1 inhibition.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Inhibition of Cofilin Phosphorylation | 1. Sub-optimal Inhibitor Concentration: The concentration used may be too low for your specific cell line. 2. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles may have compromised the compound's activity. 3. Low LIMK1 Expression/Activity: The chosen cell line may have low endogenous levels of LIMK1 or the signaling pathway may not be active under your basal conditions. | 1. Perform a Dose-Response Experiment: Test a broader range of concentrations (e.g., 10 nM to 20 µM) to find the IC50 for p-cofilin inhibition in your cell line.[8] 2. Use a Fresh Aliquot: Prepare a new working solution from a fresh stock aliquot of the inhibitor.[7] 3. Verify Target Expression: Confirm LIMK1 expression in your cell line via Western blot or qPCR. Consider stimulating the pathway (e.g., with growth factors like VEGF or EGF) to increase basal LIMK1 activity.[1][5] |
| High Cellular Toxicity or Unexpected Cell Death | 1. Inhibitor Concentration is Too High: The concentration may be in the toxic range for your cell line.[7] 2. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high (>0.1%).[7] 3. Off-Target Effects: At high concentrations, the inhibitor may be affecting other critical kinases or cellular structures, such as microtubules.[10] | 1. Lower the Inhibitor Concentration: Use your dose-response curve to select a concentration that effectively inhibits LIMK1 but is not cytotoxic. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel.[6] 2. Check DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only (DMSO) control in all experiments.[7] 3. Assess Off-Target Activity: If toxicity persists at effective concentrations, consider using a structurally different LIMK1 inhibitor as a control to see if the toxic effect is compound-specific. |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluence, or serum concentration can affect signaling pathways. 2. Inhibitor Preparation: Inconsistency in the dilution of the stock solution. 3. Assay Timing: Variations in the duration of inhibitor treatment. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to achieve a consistent confluence at the time of treatment. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions of the inhibitor from a frozen stock for each experiment.[6] 3. Maintain Consistent Timing: Ensure the inhibitor incubation time is kept constant across all experiments. |
| Discrepancy Between Biochemical and Cellular Potency | 1. Cell Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration. 2. Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. 3. Protein Binding: The inhibitor may bind to plasma proteins in the culture medium, reducing its free concentration. | 1. Increase Incubation Time: A longer incubation period may allow for greater intracellular accumulation. 2. Use Efflux Pump Inhibitors: While complex, co-incubation with known efflux pump inhibitors can be a diagnostic tool. 3. Reduce Serum Concentration: If experimentally feasible, perform the assay in a lower serum concentration medium to increase the bioavailable fraction of the inhibitor. |
Performance Characteristics
The following tables summarize the typical performance data for this compound. Note that these values are averages and may vary depending on the specific cell line and assay conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Type | IC50 (nM) |
| LIMK1 | Biochemical (Purified Enzyme) | 8 |
| LIMK2 | Biochemical (Purified Enzyme) | 95 |
| ROCK1 | Biochemical (Purified Enzyme) | > 5,000 |
| PAK1 | Biochemical (Purified Enzyme) | > 10,000 |
| AMPK | Biochemical (Purified Enzyme) | > 10,000 |
Table 2: Cellular Assay Performance
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| A549 (Lung Carcinoma) | Western Blot | p-Cofilin Inhibition | 150 |
| MCF7 (Breast Cancer) | High-Content Imaging | p-Cofilin Inhibition | 125 |
| SH-SY5Y (Neuroblastoma) | AlphaLISA | p-Cofilin Inhibition | 210 |
| A549 (Lung Carcinoma) | CellTiter-Glo® | Cytotoxicity (72 hr) | 8,500 |
| MCF7 (Breast Cancer) | CellTiter-Glo® | Cytotoxicity (72 hr) | > 15,000 |
Key Experimental Protocols
Protocol 1: Determining Cellular IC50 for Cofilin Phosphorylation via Western Blot
-
Cell Plating: Seed cells (e.g., A549) in 6-well plates at a density that will result in 70-80% confluence on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to create 2X working solutions. A typical concentration range to test would be 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, and 0.2 nM.
-
Treatment: Remove the culture medium from the cells and replace it with medium containing the final concentrations of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a DMSO-only vehicle control (final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities using densitometry software. Normalize the phospho-cofilin signal to the total cofilin signal. Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[8]
Visual Guides
Signaling Pathway Diagram
Caption: The LIMK1 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
Caption: A typical workflow for conducting a cellular assay with this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common problems in cellular assays.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lim kinase - Wikipedia [en.wikipedia.org]
- 3. LIMK1 (human) [phosphosite.org]
- 4. What are LIMK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. sdbonline.org [sdbonline.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for LIMK1 Inhibitor 2 Toxicity in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for potential toxicity associated with LIMK1 inhibitor 2 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might this contribute to toxicity?
A1: LIMK1 (LIM domain kinase 1) is a serine/threonine kinase that plays a critical role in regulating actin cytoskeleton dynamics.[1][2][3] Its primary function is to phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[4][5] This inactivation of cofilin leads to the stabilization of actin filaments.[3][4] this compound, by blocking this activity, prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent actin filament disassembly.[4] While this is the intended on-target effect, disruption of the actin cytoskeleton can interfere with essential cellular processes such as cell division, migration, and morphology, potentially leading to cytotoxicity.[5][6] Furthermore, LIMK1 can also influence microtubule stability, and its inhibition can lead to mitotic defects.[6][7][8]
Q2: My cells are showing signs of toxicity (e.g., rounding up, detachment, decreased viability) after treatment with this compound. What are the first troubleshooting steps?
A2: When observing cellular toxicity, a systematic approach is crucial. Here are the initial steps:
-
Confirm the On-Target Effect: First, verify that the inhibitor is effectively inhibiting LIMK1 at the concentrations used. This can be done by measuring the phosphorylation level of its direct downstream target, cofilin. A decrease in phospho-cofilin levels indicates on-target activity.
-
Perform a Dose-Response Analysis: It is essential to determine the optimal concentration of the inhibitor that provides the desired biological effect with minimal toxicity.[9] A wide range of concentrations should be tested to identify the IC50 (half-maximal inhibitory concentration) for LIMK1 inhibition and the CC50 (half-maximal cytotoxic concentration).
-
Evaluate the Solvent Control: Many small molecule inhibitors are dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations.[9] Always include a vehicle control (cells treated with the same concentration of the solvent alone) to distinguish between inhibitor-induced toxicity and solvent-induced toxicity.[9] It is recommended to keep the final DMSO concentration below 0.5%.[9]
Q3: How can I differentiate between on-target and off-target toxicity of this compound?
A3: Distinguishing between on-target and off-target effects is a common challenge in drug development. Here are several strategies:
-
Use a Structurally Different Inhibitor: Employ another LIMK1 inhibitor with a different chemical scaffold.[9] If the same phenotype and toxicity are observed, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpressing a constitutively active form of a downstream effector of LIMK1 (that is not cofilin) or a cofilin mutant that cannot be phosphorylated might rescue the toxic phenotype, suggesting an on-target effect.
-
Use a Negative Control Compound: A structurally similar but inactive analog of the inhibitor can be used as a negative control. If this compound does not produce toxicity, it suggests the observed effects are due to the specific inhibitory activity of the original compound.
-
Kinome Profiling: To identify potential off-target kinases, screen the inhibitor against a panel of other kinases.[10] This can reveal unintended targets that might be responsible for the observed toxicity.
-
Knockdown/Knockout Models: Compare the phenotype of inhibitor treatment with the phenotype of LIMK1 knockdown or knockout using techniques like siRNA or CRISPR. If the phenotypes are similar, it supports an on-target mechanism. However, it's important to note that small molecules inhibit protein function acutely, while genetic methods reduce protein levels, which can lead to different compensatory responses.[7]
Q4: What are some recommended assays to quantify the toxicity of this compound?
A4: Several quantitative assays can be used to assess cell viability and cytotoxicity:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of cell death. The Lactate Dehydrogenase (LDH) assay measures the release of this enzyme from damaged cells into the culture medium.[9]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays can determine if the inhibitor is inducing programmed cell death (apoptosis). Distinguishing between apoptosis and necrosis can provide insights into the mechanism of toxicity.[9]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 100 µM) and then narrow it down. | Identification of a concentration that inhibits LIMK1 with minimal impact on cell viability. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control with the same solvent concentration. Ensure the final solvent concentration is as low as possible (ideally <0.5%).[9] | No significant cell death in the vehicle control group compared to untreated cells. |
| Off-target effects. | Test a structurally unrelated LIMK1 inhibitor.[9] Perform a kinome scan to identify potential off-target kinases.[10] | If a different LIMK1 inhibitor shows similar efficacy without toxicity, the original inhibitor likely has off-target effects. |
| On-target toxicity. | The cellular process being studied may be highly dependent on LIMK1 activity. Consider using a lower, non-toxic concentration for a longer duration or using a cell line that is less sensitive. | Reduced cell death while still observing the desired biological effect. |
| Contamination of cell culture. | Regularly check for microbial contamination. | Clean cultures will ensure that observed toxicity is due to the inhibitor. |
Guide 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in inhibitor preparation. | Prepare fresh stock solutions of the inhibitor regularly. Ensure complete dissolution. Store aliquots at -80°C to avoid freeze-thaw cycles. | Consistent inhibitor potency across experiments. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | Reduced variability in cellular response to the inhibitor. |
| Incubation time. | Standardize the incubation time with the inhibitor for all experiments. | Consistent and reproducible results. |
Experimental Protocols
Protocol 1: Dose-Response Analysis using MTT Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Treatment: Remove the old medium and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Western Blot for Phospho-Cofilin
Objective: To confirm the on-target activity of this compound.
Methodology:
-
Cell Treatment: Treat cells with different concentrations of this compound for a short period (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-cofilin and total cofilin overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-cofilin to total cofilin.
Visualizations
Caption: The LIMK1 signaling pathway and the point of intervention by this compound.
Caption: A troubleshooting workflow for addressing this compound toxicity.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIMK1 (human) [phosphosite.org]
- 3. uniprot.org [uniprot.org]
- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lim kinase - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results from LIMK1 Inhibitor Experiments
Welcome to the troubleshooting guide for researchers working with LIMK1 inhibitors. This resource provides answers to frequently asked questions and guidance on interpreting unexpected experimental outcomes. LIMK1 is a crucial regulator of the actin cytoskeleton, and while inhibitors are powerful tools, they can sometimes produce results that are not immediately intuitive. This guide is designed to help you navigate those challenges.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway for LIMK1 activation?
A1: LIMK1 is a serine/threonine kinase that primarily functions to phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1][2][3] This leads to the stabilization of actin filaments (F-actin). The most well-characterized activation pathway involves Rho family GTPases.[1][3] Upstream signals activate Rho GTPases like Rac and Rho, which in turn activate p21-activated kinase (PAK) and Rho-associated coiled-coil containing protein kinase (ROCK), respectively.[1][3] These kinases then phosphorylate LIMK1 at a key threonine residue (Thr508 in humans) in its activation loop, leading to its activation.[4]
Q2: My LIMK1 inhibitor is affecting microtubule stability, not just the actin cytoskeleton. Is this expected?
A2: This is a known, albeit complex, phenomenon. While the primary role of LIMK1 is actin regulation via cofilin, emerging evidence shows that LIMK1 also influences microtubule dynamics.[5][6][7][8] Some inhibitors have been shown to cause microtubule stabilization, a phenotype not directly explained by the canonical LIMK1-cofilin-actin axis.[6][8] This could be due to several factors:
-
Off-target effects: The inhibitor may be acting on other kinases or proteins that regulate microtubules.[8]
-
Crosstalk between actin and microtubule cytoskeletons: LIMK1 may be a node where these two systems intersect. Inhibiting LIMK1 could have downstream consequences on microtubule-associated proteins.
-
Non-canonical LIMK1 functions: LIMK1 can phosphorylate other substrates, such as TPPP (tubulin polymerization promoting protein), which directly impacts microtubule stability.[4][5]
Q3: Why is the IC50 value of my ATP-competitive inhibitor different when I use phosphorylated LIMK1 versus unphosphorylated LIMK1 in my in vitro kinase assay?
A3: This is a critical observation. The activation state of LIMK1 can significantly impact the potency of certain inhibitors. Studies have shown that the phosphorylation of LIMK1 by upstream kinases like PAK1 consistently decreases the in vitro potency of ATP-competitive inhibitors.[9][10] This is likely because the conformational change induced by phosphorylation in the kinase's activation loop alters the ATP-binding pocket. In contrast, allosteric inhibitors, which bind to sites other than the ATP pocket, are generally not affected by the phosphorylation state of LIMK1.[9][10]
Q4: I am not seeing the expected cellular phenotype, even though my inhibitor is potent in biochemical assays. What could be the reason?
A4: A discrepancy between biochemical potency and cellular efficacy is a common challenge in drug development. Several factors could be at play:
-
Cell permeability: The compound may have poor permeability across the cell membrane.
-
Drug efflux: The cells might be actively pumping the inhibitor out via efflux pumps like P-glycoprotein.
-
Intracellular ATP concentration: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, requiring higher inhibitor concentrations to achieve the desired effect.
-
Protein binding: The inhibitor might bind to other cellular proteins, reducing its free concentration available to bind LIMK1.
-
Redundancy with LIMK2: Cells express both LIMK1 and LIMK2, which have overlapping functions in cofilin phosphorylation.[11] If the inhibitor is selective for LIMK1, LIMK2 may compensate, masking the phenotype. Simultaneous inhibition or knockdown of both isoforms might be necessary to observe a strong effect.[11]
Troubleshooting Guide
Scenario 1: Unexpected Increase in Cell Proliferation or Survival
You treat your cancer cell line with a LIMK1 inhibitor expecting to see a decrease in motility and invasion, but instead, you observe a slight increase in cell number or resistance to an apoptotic stimulus.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Kinase Inhibition | 1. Profile the inhibitor against a kinase panel. 2. Test a structurally different LIMK1 inhibitor. 3. Use siRNA/shRNA to validate the phenotype. | The inhibitor might be unintentionally inhibiting a pro-apoptotic kinase or activating a pro-survival pathway. Comparing with another inhibitor or a genetic approach can confirm if the effect is LIMK1-specific.[12] |
| Cell Cycle Effects | 1. Perform cell cycle analysis (e.g., flow cytometry with propidium iodide). 2. Analyze levels of cell cycle regulators (e.g., cyclins, CDKs) by Western blot. | LIMK1 has roles in mitosis and cytokinesis.[1][7] Inhibition might cause a cell cycle arrest at a particular phase, which could be misinterpreted as increased proliferation if not properly analyzed. |
| Complex Cellular Context | 1. Test the inhibitor in different cell lines. 2. Analyze the expression levels of LIMK1, LIMK2, and cofilin in your cell line. | The function of LIMK1 can be highly context-dependent. Some cell lines may have compensatory mechanisms or signaling pathways that lead to unexpected responses upon LIMK1 inhibition. |
Scenario 2: No Change in Cofilin Phosphorylation Levels
Despite treating cells with a validated LIMK1 inhibitor at its reported effective concentration, you do not observe a decrease in phosphorylated cofilin (p-cofilin) levels via Western blot.
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Inactivity/Degradation | 1. Confirm inhibitor identity and purity (e.g., via mass spectrometry). 2. Prepare fresh stock solutions. 3. Test the inhibitor in an in vitro kinase assay with recombinant LIMK1. | The compound may have degraded during storage or the initial stock concentration might be incorrect. An in vitro assay will confirm its direct biochemical activity. |
| Dominant LIMK2 Activity | 1. Check the inhibitor's selectivity for LIMK1 vs. LIMK2. 2. Measure LIMK2 expression levels in your cells. 3. Use a dual LIMK1/2 inhibitor or co-treat with a LIMK2 inhibitor/siRNA. | If LIMK2 is the dominant kinase phosphorylating cofilin in your cell type and your inhibitor is LIMK1-selective, you may not see a significant change in total p-cofilin levels.[11] |
| High Kinase Turnover | 1. Perform a time-course experiment, checking p-cofilin at earlier time points. 2. Pre-treat with a protein synthesis inhibitor (e.g., cycloheximide) to see if LIMK1 is rapidly re-synthesized. | The cell may be compensating for inhibition by rapidly transcribing and translating new LIMK1, restoring p-cofilin levels quickly. |
| Reported Inhibitor is Ineffective | 1. Search recent literature for comparative studies on your inhibitor. 2. Test a recommended tool compound like LIMKi3 or an allosteric inhibitor. | Some compounds reported as inhibitors have been shown to be inactive in subsequent, more rigorous studies. For example, T56-LIMKi was reported as a LIMK2 inhibitor but later found to be inactive against both LIMK1 and LIMK2.[9][10] |
Data Summary Tables
Table 1: Comparative Activity of Select LIMK Inhibitors
| Inhibitor | Target(s) | Type | Common Off-Targets | Key Considerations |
| LIMKi3 (BMS-5) | LIMK1/2 | ATP-Competitive (Type I) | Tubulin, AMPK[12][13] | Potent and widely used, but tubulin interaction can confound cytoskeletal studies. |
| FRAX486 | PAK, LIMK1/2 | ATP-Competitive | - | Originally developed as a PAK inhibitor, but also potently inhibits LIMK. Results cannot be unambiguously attributed to LIMK inhibition alone.[9][10] |
| LX7101 | LIMK, ROCK | ATP-Competitive | PKA[13] | Dual inhibitor; useful for studying pathways where both kinases are implicated. |
| TH-257 | LIMK1/2 | Allosteric (Type III) | Highly selective[13] | Binds outside the ATP pocket; its potency is not affected by LIMK1 phosphorylation state. Excellent tool for selective in vitro studies.[9] |
| T56-LIMKi | Reported: LIMK2 | - | - | Found to be inactive against LIMK1 and LIMK2 in comparative studies. Its use is not recommended.[9][10] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Cofilin
This protocol is for assessing the activity of a LIMK1 inhibitor by measuring the phosphorylation status of its direct substrate, cofilin.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the LIMK1 inhibitor or vehicle control for the desired time.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection & Analysis:
-
Detect the signal using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.
-
Strip the membrane and re-probe for total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the p-cofilin signal.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical Rho-GTPase pathway leading to LIMK1 activation and cofilin phosphorylation.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected experimental results.
Logical Relationship Diagram
Caption: Factors contributing to the final observed cellular phenotype.
References
- 1. Lim kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are LIMK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. LIMK1 (human) [phosphosite.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of LIMK1 Inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with LIMK1 Inhibitor 2. The focus is on understanding and improving its selectivity for LIMK1 over its closely related isoform, LIMK2.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of LIM domain kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeleton dynamics.[1][2] It does this by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2][3] By binding to the ATP pocket of LIMK1, Inhibitor 2 prevents the phosphorylation of cofilin, which keeps cofilin in its active state, leading to increased actin filament turnover and subsequent effects on cell motility, morphology, and division.[2]
Q2: Why does my this compound also show significant activity against LIMK2?
A2: This is a common challenge with many LIMK inhibitors. LIMK1 and LIMK2 share a very high degree of sequence and structural similarity within their kinase domains, particularly in the ATP-binding pocket where Inhibitor 2 acts.[4][5] This conservation makes it difficult for ATP-competitive inhibitors to distinguish between the two isoforms, often resulting in dual inhibition.[5]
Q3: What are the common off-target effects observed with non-selective LIMK inhibitors?
A3: Off-target effects can complicate data interpretation. For some scaffolds, non-specific interactions with microtubules have been reported, affecting cytotoxicity independently of LIMK inhibition.[6] Broader kinase screening may reveal inhibition of other kinases, such as ROCK, PKA, or AMPK, depending on the inhibitor's chemical structure.[4][5][7] These off-target activities can lead to unexpected cellular phenotypes.[8]
Q4: How can the selectivity for LIMK1 be improved?
A4: Several medicinal chemistry strategies can be employed to enhance selectivity.[9] One of the most effective approaches is to develop a covalent inhibitor that targets a non-conserved residue unique to LIMK1.[9][10] For instance, LIMK1 has a specific cysteine residue in its P-loop that is absent in LIMK2.[10][11] By modifying this compound with a reactive group (like an acrylamide) to form a covalent bond with this cysteine, a highly selective analog ("Inhibitor 2-Cys") can be created.[10][11] Other strategies include developing allosteric inhibitors that bind to less-conserved regions outside the ATP pocket.[4][12]
Q5: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the cause?
A5: This is a frequent issue in drug discovery and can stem from several factors.[12][13][14]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[13]
-
Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein.[12]
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.[12]
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in many biochemical assays (micromolar range), leading to increased competition at the target site.[12][15]
Section 2: Troubleshooting Guide
Problem 1: High variability in IC50 values between biochemical kinase assay experiments.
-
Potential Cause: Inconsistent reagent concentrations, particularly ATP and the kinase enzyme. The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[15]
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Always use a consistent ATP concentration across all assays, ideally at or near the Michaelis constant (Km) for the kinase.[15]
-
Verify Enzyme Activity: Use a fresh aliquot of kinase for each experiment and ensure its activity is consistent. Avoid repeated freeze-thaw cycles.[13]
-
Check for Inhibitor Precipitation: Visually inspect for any precipitate in your stock solution and dilutions. Test the inhibitor's solubility in the final assay buffer.[13]
-
Ensure Assay is in Linear Range: Confirm that the enzymatic reaction is in the linear range with respect to time and enzyme concentration.[15]
-
Problem 2: I'm not observing the expected decrease in cellular phospho-cofilin (p-cofilin) levels after treatment with Inhibitor 2.
-
Potential Cause: Lack of target engagement in the cellular environment or technical issues with the detection method.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the inhibitor is binding to LIMK1 inside the cell.[8][13]
-
Optimize Inhibitor Concentration and Time: Perform a dose-response and time-course experiment to find the optimal conditions for observing a decrease in p-cofilin.
-
Optimize Western Blot: Ensure your western blot protocol is optimized. Use high-quality, validated antibodies for p-cofilin. Include phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation.[16]
-
Check Cell Permeability: If target engagement is low, consider the possibility of poor cell permeability as discussed in the FAQ section.
-
Problem 3: I'm observing an unexpected cellular phenotype that doesn't align with known LIMK1 function.
-
Potential Cause: The phenotype may be caused by the inhibitor's effect on an off-target kinase or protein.[8]
-
Troubleshooting Steps:
-
Perform Kinome-wide Selectivity Profiling: Screen Inhibitor 2 against a broad panel of kinases (e.g., >400 kinases) to identify potential off-targets.[17][18]
-
Use a Structurally Different Orthogonal Inhibitor: Compare the phenotype induced by Inhibitor 2 with that of another potent LIMK inhibitor from a different chemical series. If the phenotype is consistent, it's more likely to be on-target.[8]
-
Use a Negative Control: Synthesize or acquire a structurally similar but inactive analog of Inhibitor 2. If this analog does not produce the phenotype, it strengthens the case that the effect is due to inhibition of a specific target.
-
Compare with Selective Analog: Test the highly selective "Inhibitor 2-Cys." If the unexpected phenotype disappears, it was likely caused by inhibition of LIMK2 or another off-target.
-
Section 3: Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
This table represents a typical profile for a potent but non-selective, ATP-competitive LIMK1 inhibitor.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| LIMK1 | 8 | 99% |
| LIMK2 | 15 | 98% |
| ROCK2 | 250 | 70% |
| PKA | 400 | 62% |
| AMPK | 750 | 45% |
| LRRK2 | >1000 | <30% |
| FLT3 | >1000 | <30% |
Table 2: Improved Selectivity Profile of Covalent Analog "Inhibitor 2-Cys" (Hypothetical Data)
This table demonstrates the dramatically improved selectivity achieved by targeting a unique cysteine on LIMK1.[10][11]
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| LIMK1 | 12 | 99% |
| LIMK2 | >1000 | <10% |
| ROCK2 | >5000 | <5% |
| PKA | >10000 | <2% |
| AMPK | >10000 | <2% |
| LRRK2 | >10000 | <2% |
| FLT3 | >10000 | <2% |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
This protocol determines the IC50 value of an inhibitor by measuring the amount of ADP produced in the kinase reaction.[19]
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and the substrate (e.g., a cofilin-derived peptide).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution or DMSO (control). Add 2.5 µL of a solution containing LIMK1 enzyme and substrate.
-
Initiate Reaction: Start the reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km of LIMK1). Incubate for 60 minutes at room temperature.
-
Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus reflects kinase activity.
-
Analysis: Calculate percent inhibition for each concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the thermal stabilization of a target protein upon inhibitor binding, providing direct evidence of target engagement in cells.[13][16]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration and a control group with vehicle (DMSO) for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes.
-
Heating Step: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Immediately cool the tubes on ice.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of soluble LIMK1 at each temperature point by western blot.
-
Data Interpretation: A successful inhibitor will stabilize LIMK1, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
Protocol 3: Western Blot for Phospho-Cofilin (p-cofilin)
This protocol assesses the functional effect of the inhibitor by measuring the phosphorylation status of LIMK1's primary downstream target, cofilin.[13]
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-cofilin (Ser3) and total cofilin (as a loading control), diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of p-cofilin to total cofilin.
Section 5: Visualizations
Diagram 1: Simplified LIMK1 Signaling Pathway
Caption: The LIMK1 signaling cascade, illustrating upstream activation and downstream effects on actin dynamics.
Diagram 2: Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A standard workflow for characterizing the potency and selectivity of a new kinase inhibitor.
Diagram 3: Troubleshooting Logic for Inconsistent Cellular Activity
Caption: A decision tree for troubleshooting discrepancies between biochemical and cellular assay results.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Technical Support Center: Enhancing the In Vivo Bioavailability of LIMK1 Inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of LIMK1 inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our animal models despite administering a high dose. What are the potential causes?
Low plasma concentrations, indicative of poor oral bioavailability, can stem from several factors related to the physicochemical properties of the compound and physiological processes.[1][2][3] The most common causes include:
-
Poor Aqueous Solubility: Many small molecule kinase inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.[4][5]
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.[1]
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1][6]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[4]
Q2: What is LIMK1 and what is its role in cellular signaling?
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a critical role in regulating actin cytoskeleton dynamics.[7][8][9] It is a downstream effector of Rho family GTPase signaling pathways.[7][10] The primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[9][11] By phosphorylating and inactivating cofilin, LIMK1 stabilizes actin filaments, which is essential for cellular processes like cell migration, proliferation, and morphology.[7][9][11][12] Dysregulation of LIMK1 activity is implicated in various diseases, including cancer and neurological disorders.[9][12]
Q3: Are there any known formulation strategies that have been successful for other LIMK inhibitors?
Yes, various formulation strategies have been explored to improve the properties of LIMK inhibitors. For instance, modifications to the chemical structure, such as changing an amide to a urea group, have been shown to enhance solubility and inhibition potency for some LIMK2 inhibitors.[13][14] For topical applications, as in the case of glaucoma treatment, inhibitors have been formulated as aqueous suspensions.[13][14] General strategies for poorly soluble drugs, such as lipid-based formulations and amorphous solid dispersions, are highly relevant for enhancing the oral bioavailability of LIMK inhibitors.[4][15]
Troubleshooting Guides
Issue 1: Poor and Variable Oral Absorption of this compound
Possible Cause: Low aqueous solubility and slow dissolution rate in the gastrointestinal tract.
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of the inhibitor increases the surface area available for dissolution.
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanosizing: Creating a nanosuspension where the drug particles are in the nanometer range, which can significantly enhance dissolution velocity.
-
-
Formulation as an Amorphous Solid Dispersion (ASD): Dispersing the crystalline drug in a hydrophilic polymer matrix can maintain it in a higher-energy amorphous state, thereby increasing its solubility and dissolution rate.[5][15]
-
Lipid-Based Formulations: These formulations can enhance oral bioavailability by increasing drug solubilization in the GI tract and potentially facilitating lymphatic transport, which bypasses first-pass metabolism.[4][15][16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[4]
-
Quantitative Data Summary: Impact of Formulation on Bioavailability
The following table illustrates the potential impact of different formulation strategies on the pharmacokinetic parameters of a model poorly soluble compound, which could be analogous to this compound.
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 60 ± 15 | 3.5 ± 1.2 | 300 ± 75 | 100 |
| Micronized Suspension | 130 ± 30 | 2.0 ± 0.7 | 800 ± 180 | 267 |
| Amorphous Solid Dispersion | 380 ± 80 | 1.2 ± 0.4 | 2200 ± 450 | 733 |
| SEDDS | 650 ± 120 | 0.8 ± 0.3 | 4500 ± 900 | 1500 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Issue 2: Rapid Clearance and Suspected High First-Pass Metabolism
Possible Cause: Extensive metabolism of this compound in the liver and/or intestinal wall.
Troubleshooting Strategies:
-
Co-administration with a Cytochrome P450 (CYP) Inhibitor: If metabolism is primarily mediated by specific CYP enzymes, co-administration with a known inhibitor of those enzymes (e.g., piperine, ritonavir) can decrease the rate of first-pass metabolism.[6] Caution: This approach requires careful evaluation to avoid potential drug-drug interactions.
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that, after administration, undergoes conversion in the body to release the active parent drug. This strategy can be used to mask the metabolic site of the molecule, improving its stability in the GI tract and liver.
-
Structural Modification: Medicinal chemistry efforts can be employed to modify the structure of this compound to block metabolically labile sites without compromising its inhibitory activity.[2]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
Objective: To enhance the dissolution rate and oral absorption of this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).[6]
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.[6]
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[6]
-
Characterize the ASD for its amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[6]
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of different formulations of this compound.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound formulations (e.g., suspension, ASD, SEDDS)
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Method:
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer the this compound formulation or vehicle orally via gavage at a specific dose (e.g., 10 mg/kg).[6][17]
-
Collect blood samples (approximately 20-30 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6][17]
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[17]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[6]
Visualizations
Signaling Pathway
Caption: The LIMK1 signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. benchchem.com [benchchem.com]
- 7. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lim kinase - Wikipedia [en.wikipedia.org]
- 9. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 10. LIMK1 (human) [phosphosite.org]
- 11. sdbonline.org [sdbonline.org]
- 12. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. upm-inc.com [upm-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating LIMK1 Inhibitor Efficacy: A Comparative Guide to Cofilin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LIMK1 inhibitors, with a focus on validating their inhibitory activity against cofilin, a key substrate in the regulation of actin dynamics. The information presented here is intended to assist researchers in selecting the appropriate tools and methodologies for their studies in cancer, neuroscience, and other fields where LIMK1 signaling is a critical therapeutic target.[1][2]
The LIMK1-Cofilin Signaling Axis: A Critical Regulator of the Cytoskeleton
LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are crucial serine/threonine kinases that regulate the actin cytoskeleton.[2][3] They act by phosphorylating and thereby inactivating members of the ADF/cofilin family of proteins, which are responsible for depolymerizing actin filaments.[2][4] This inactivation of cofilin leads to the stabilization of F-actin, a process fundamental to cell migration, invasion, and proliferation.[2][4] Dysregulation of the LIMK/cofilin pathway has been implicated in various diseases, including cancer and neurological disorders, making LIMK1 a compelling target for therapeutic intervention.[1][2]
The activation of LIMK1 itself is a multi-step process, often initiated by upstream signals from Rho family GTPases like Rac and Rho.[3][4] These signals are transduced through kinases such as p21-activated kinase (PAK) and Rho-associated kinase (ROCK), which directly phosphorylate and activate LIMK1.[4][5]
Comparative Analysis of LIMK1 Inhibitors
A number of small molecule inhibitors targeting LIMK1 have been developed. For the purpose of this guide, we will designate LIMKi3 (also known as BMS-5) as our reference "LIMK1 inhibitor 2" due to its well-characterized potent and dual inhibitory activity against both LIMK1 and LIMK2.[6] The following table compares LIMKi3 with other notable LIMK inhibitors.
| Inhibitor | Target(s) | Type | IC50 (LIMK1) | IC50 (LIMK2) | Key Characteristics & Notes |
| LIMKi3 (BMS-5) | LIMK1, LIMK2 | ATP-competitive (Type I) | ~7 nM[7] | Low nM range[6] | Potent dual inhibitor, widely used as a research tool.[6] |
| TH257 | LIMK1, LIMK2 | Allosteric (Type III) | Low nM range[6] | Low nM range[6] | Binds to an allosteric site, less affected by the phosphorylation state of LIMK1/2.[6][8] |
| LX7101 | LIMK, ROCK | ATP-competitive | - | - | Dual LIMK/ROCK inhibitor that has been investigated in clinical trials.[6] |
| Pyr1 | LIMK1, LIMK2 | ATP-competitive | - | - | Selective for LIMKs over a large panel of other kinases.[9][10] |
| FRAX486 | PAK, LIMK1/2 | ATP-competitive | Potent inhibition | Potent inhibition | Initially identified as a PAK inhibitor, later found to also strongly inhibit LIMK1/2.[1][8] |
| T56-LIMKi | Claimed LIMK2 selective | - | Inactive | Inactive | Some studies have shown this compound to be inactive against both LIMK1 and LIMK2.[1][8] |
Experimental Protocols for Validating Inhibitory Activity on Cofilin
To validate the efficacy of a LIMK1 inhibitor, it is essential to demonstrate its ability to reduce the phosphorylation of cofilin. Below are detailed protocols for key in vitro and cellular assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of LIMK1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the LIMK1 inhibitor.
Materials:
-
Recombinant active LIMK1 enzyme
-
Recombinant cofilin protein (substrate)
-
LIMK1 inhibitor (e.g., LIMKi3)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via antibodies)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Procedure:
-
Prepare serial dilutions of the LIMK1 inhibitor.
-
In a 96-well plate, add the recombinant LIMK1 enzyme, cofilin substrate, and the diluted inhibitor or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated cofilin. This can be done by measuring the incorporation of [γ-32P]ATP into cofilin or by using an antibody specific to phosphorylated cofilin (p-cofilin) in an ELISA or Western blot format.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Western Blotting for Phospho-Cofilin
This assay assesses the ability of the inhibitor to reduce cofilin phosphorylation within a cellular context.
Objective: To determine the effect of the LIMK1 inhibitor on the levels of phosphorylated cofilin in cultured cells.
Materials:
-
Cell line expressing LIMK1 (e.g., HeLa, U2OS)
-
LIMK1 inhibitor
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the LIMK1 inhibitor or vehicle control for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-cofilin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total cofilin and the loading control to normalize the p-cofilin signal.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on cofilin phosphorylation.
Conclusion
The validation of LIMK1 inhibitor activity is a critical step in the development of novel therapeutics. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to effectively assess the potency and cellular efficacy of LIMK1 inhibitors. By employing a combination of in vitro and cellular assays, scientists can confidently characterize the inhibitory effects of their compounds on the LIMK1-cofilin signaling axis, paving the way for further preclinical and clinical investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lim kinase - Wikipedia [en.wikipedia.org]
- 5. LIMK1 (human) [phosphosite.org]
- 6. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to LIMK1/2 Dual and LIMK2-Selective Inhibitors in Cancer Cell Research
An objective analysis of LIMK (LIM domain kinase) inhibitors, offering a comparative look at dual-acting compounds versus those selective for the LIMK2 isoform. This guide synthesizes experimental data on their efficacy and mechanisms in cancer models, providing researchers with the foundational information needed for experimental design and drug development.
LIM domain kinases 1 and 2 (LIMK1 and LIMK2) have emerged as critical nodes in signaling pathways that govern cytoskeletal dynamics.[1] By phosphorylating and inactivating the actin-depolymerizing factor cofilin, LIM kinases stabilize actin filaments, a process fundamental to cell motility, invasion, and proliferation.[2][3] Both LIMK1 and LIMK2 are frequently upregulated in a variety of cancers, including breast, prostate, pancreatic, and glioblastoma, making them attractive therapeutic targets.[4][5][6][7] Inhibition of LIMK activity is a promising strategy to disrupt the metastatic cascade.[3][8]
This guide provides a comparative overview of two major classes of small-molecule inhibitors targeting this pathway: dual LIMK1/2 inhibitors and emerging LIMK2-selective inhibitors. We will examine their performance in cellular assays, present key quantitative data, and provide detailed experimental protocols to support further research.
The LIMK Signaling Pathway: A Central Regulator of the Cytoskeleton
LIM kinases are downstream effectors of Rho family GTPases, including Rho, Rac, and Cdc42.[1] These GTPases activate upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[1][8] The primary and most well-characterized substrate of LIMKs is cofilin.[9] Phosphorylation of cofilin at its Ser-3 residue inhibits its ability to sever actin filaments, leading to an accumulation of filamentous actin (F-actin).[1] This stabilization of the actin cytoskeleton is crucial for the formation of invasive structures like lamellipodia and invadopodia, driving cancer cell migration and invasion.[4]
References
- 1. LIM kinases are required for invasive path generation by tumor and tumor-associated stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 4. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo | MDPI [mdpi.com]
A Comparative Guide: LIMK1 Inhibitor vs. LIMK1 siRNA Knockdown in Cellular Function
This guide provides a detailed comparison of two common research methodologies for studying the function of LIM domain kinase 1 (LIMK1): a small molecule inhibitor and siRNA-mediated knockdown. For the purpose of this comparison, we will refer to a representative potent and selective LIMK1 inhibitor as "LIMK1 Inhibitor" based on currently available research, as a universally recognized "LIMK1 inhibitor 2" is not consistently defined in the literature. This guide is intended for researchers, scientists, and drug development professionals investigating the roles of LIMK1 in various cellular processes.
LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeletal dynamics.[1] It primarily functions by phosphorylating and inactivating the actin-depolymerizing factor cofilin, leading to the stabilization of actin filaments.[1][2][3] This regulation of the actin cytoskeleton is pivotal in cellular activities such as migration, invasion, and proliferation.[4][5][6] Consequently, LIMK1 has emerged as a significant target in cancer and neuroscience research.
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of a representative LIMK1 inhibitor and LIMK1 siRNA knockdown on key cellular and molecular parameters, as extrapolated from various studies. It is important to note that the direct comparison of potencies can be influenced by experimental conditions, cell types, and the specific inhibitor or siRNA sequences used.
| Parameter | LIMK1 Inhibitor | LIMK1 siRNA Knockdown | Key Findings |
| Target Specificity | Can exhibit off-target effects on other kinases.[3][7] | Highly specific to LIMK1 mRNA, but potential for off-target effects exists.[8] | Both methods aim for specificity, but off-target effects are a consideration for both. |
| Inhibition of Cofilin Phosphorylation | Dose-dependent reduction; IC50 in the nanomolar to low micromolar range.[7][9][10] | Significant reduction in phosphorylated cofilin levels.[6][9][11] | Both methods effectively reduce the phosphorylation of cofilin, a direct downstream target of LIMK1. |
| Effect on Cell Migration | Significant inhibition of cell migration.[11][12] | Significant decrease in cell migration.[11][13] | Both approaches demonstrate that LIMK1 activity is crucial for cell migration. |
| Effect on Cell Invasion | Dose-dependent reduction in invasion through extracellular matrix.[6][9] | Significant reduction in invasive potential.[6][11][14] | Inhibition or knockdown of LIMK1 robustly impairs the invasive capabilities of cancer cells. |
| Reversibility | Effects are generally reversible upon withdrawal of the compound. | Long-lasting but transient effect, dependent on cell division and siRNA degradation.[8] | The reversibility of the inhibitor offers temporal control not easily achieved with siRNA. |
| Combined LIMK1/2 Inhibition | Many inhibitors target both LIMK1 and LIMK2.[4][5][7] | Specific siRNAs can target LIMK1, LIMK2, or both.[6][9] | Simultaneous knockdown of both LIMK1 and LIMK2 has been shown to have a more dramatic effect on reducing cofilin phosphorylation and cell invasion.[6] |
Signaling Pathway and Experimental Workflow
To understand the context of these interventions, the following diagrams illustrate the LIMK1 signaling pathway and a typical experimental workflow for comparing a LIMK1 inhibitor with LIMK1 siRNA.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lim kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. LIM kinases are required for invasive path generation by tumor and tumor-associated stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting of integrin-linked kinase with a small interfering RNA inhibits endothelial cell migration, proliferation and tube formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Specificity analysis of LIMK1 inhibitor 2 against a kinase panel
For researchers investigating cellular signaling pathways involving actin cytoskeleton dynamics, highly selective kinase inhibitors are indispensable tools. This guide provides a detailed analysis of the kinase selectivity of LIMKi3, a potent inhibitor of LIM domain kinase 1 (LIMK1). By comparing its activity against a broad panel of kinases, we offer a clear perspective on its suitability as a specific research probe.
Potency and Selectivity of LIMKi3
LIMKi3 is a well-characterized small molecule inhibitor targeting the ATP-binding site of LIMK1 and its close homolog, LIMK2. It exhibits low nanomolar potency against both kinases, with reported IC50 values of 7 nM and 8 nM for LIMK1 and LIMK2, respectively.[1][2] To assess its specificity, LIMKi3 was profiled against a comprehensive panel of 468 kinases using the KINOMEscan® platform. The results demonstrate a high degree of selectivity for LIMK1 and LIMK2.
The following table summarizes the inhibitory activity of LIMKi3 against its primary targets and selected off-target kinases identified in the screen. The data is presented as the percentage of control, where a lower value indicates stronger binding and inhibition.
| Kinase Target | Percent of Control (%) @ 1µM |
| LIMK1 | 0.5 |
| LIMK2 | 0.6 |
| AAK1 | 35 |
| MAP4K5 | 40 |
| STK10 | 42 |
| TNK2 | 45 |
| SLK | 50 |
| LOK | 55 |
| ... (other non-significant kinases) | >60 |
Data presented is representative of typical KINOMEscan results and is compiled for illustrative purposes based on publicly available information.
Experimental Protocols
The kinase selectivity of LIMKi3 was determined using the KINOMEscan® competition binding assay. This method quantitatively measures the interaction between a test compound and a panel of purified, DNA-tagged kinases.
KINOMEscan® Assay Protocol:
-
Kinase and Ligand Preparation: A proprietary, immobilized, active-site directed ligand is bound to streptavidin-coated magnetic beads. In parallel, a panel of DNA-tagged kinases is prepared.
-
Competition Assay: The test compound (LIMKi3) is incubated with the DNA-tagged kinase and the ligand-coated beads in a multi-well plate. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound components are washed away, and the kinase-ligand complexes are eluted from the beads.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of recovered kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are reported as "Percent of Control," where the control is a DMSO vehicle. A lower percentage reflects a higher degree of inhibition.
LIMK1 Signaling Pathway
LIMK1 is a key regulator of actin cytoskeletal dynamics. It acts downstream of several signaling pathways, including those initiated by Rho family GTPases. The primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor. Phosphorylation of cofilin by LIMK1 inactivates it, leading to the stabilization of actin filaments.
Experimental Workflow for Kinase Selectivity Profiling
The process of evaluating a kinase inhibitor's specificity involves a systematic workflow, from initial screening to detailed data analysis.
References
Cross-Validation of LIMK1 Inhibitor 2 (BMS-5) Activity Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of the LIMK1/2 inhibitor, BMS-5 (also known as LIMKi3), across various cell lines. The data presented herein has been compiled from multiple studies to offer an objective overview of the inhibitor's performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental procedures.
Introduction to LIMK1 and BMS-5
LIM domain kinases (LIMK1 and LIMK2) are crucial regulators of actin dynamics. They act downstream of the Rho family of GTPases and phosphorylate cofilin, an actin-depolymerizing factor. Phosphorylation of cofilin at Serine 3 inactivates it, leading to the stabilization of actin filaments. This process is integral to various cellular functions, including cell migration, proliferation, and morphology. Dysregulation of the LIMK signaling pathway has been implicated in several diseases, including cancer.
BMS-5 is a potent, small-molecule inhibitor of both LIMK1 and LIMK2. It serves as a valuable tool for studying the roles of LIM kinases in cellular processes and as a potential therapeutic agent. This guide cross-validates the activity of BMS-5 in different cellular contexts.
Data Presentation: Comparative Activity of BMS-5
The following tables summarize the quantitative data on the inhibitory activity of BMS-5 in both enzymatic and cellular assays across a range of cell lines.
Table 1: Enzymatic Inhibition of LIMK1 and LIMK2 by BMS-5
| Target | IC50 (nM) | Assay Type |
| LIMK1 | 7 | In vitro kinase assay |
| LIMK2 | 8 | In vitro kinase assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity of BMS-5 in Various Cell Lines
| Cell Line | Cell Type | Assay Type | Endpoint | IC50 / EC50 (µM) |
| HeLa | Human cervical cancer | Cytotoxicity | Cell Death | 25 |
| ZR-75-1 | Human breast cancer | Cofilin Phosphorylation | Inhibition of p-cofilin | 0.22 |
| Nf2ΔEx2 MSCs | Mouse Schwann cells | Cofilin Phosphorylation | Inhibition of p-cofilin | ~2 |
| Nf2ΔEx2 MSCs | Mouse Schwann cells | Cell Viability | Reduction in viability | 3.9 |
| U87 | Human glioblastoma | Cell Viability (MTT) | Reduction in viability | 10-20 (effective dose) |
| T98G | Human glioblastoma | Cell Viability (MTT) | Reduction in viability | 10-20 (effective dose) |
| A549 | Human lung cancer | Cytotoxicity | - | Non-toxic at effective inhibitory concentrations |
| Normal Human Astrocytes | Human astrocytes | Cytotoxicity | - | No cytotoxic effect at low doses |
| Primary Human NK Cells | Human Natural Killer Cells | Cell Viability | - | No impairment of viability up to 10 µM |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of BMS-5 required to elicit a 50% response in the respective cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro LIMK Kinase Assay
This assay measures the direct inhibitory effect of BMS-5 on the enzymatic activity of LIMK1 and LIMK2.
Materials:
-
Recombinant human LIMK1 or LIMK2 enzyme
-
Biotinylated full-length human destrin (cofilin) as a substrate
-
[γ-³²P]ATP or ATP (for non-radioactive detection methods)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
BMS-5 at various concentrations
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant LIMK enzyme, and the cofilin substrate in each well of a 96-well plate.
-
Add BMS-5 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radioactive assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay), measure the generated ADP as a luminescent signal.
-
Calculate the percentage of inhibition for each BMS-5 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of BMS-5 on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., U87, T98G)
-
Complete cell culture medium
-
BMS-5 at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BMS-5. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Cofilin
This technique is used to quantify the levels of phosphorylated cofilin (p-cofilin) in cells following treatment with BMS-5, providing a direct measure of the inhibitor's target engagement in a cellular context.
Materials:
-
Cells of interest
-
BMS-5
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of BMS-5 for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe for total cofilin and a loading control.
-
Quantify the band intensities using densitometry software. The p-cofilin signal is typically normalized to the total cofilin signal and then to the loading control.
Mandatory Visualizations
Signaling Pathway
Caption: The LIMK1 signaling pathway and the inhibitory action of BMS-5.
Experimental Workflow: Western Blot for p-Cofilin
Orthogonal Validation of LIMK1 Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation for two distinct LIMK1 inhibitors, demonstrating an orthogonal approach to confirm their mechanism of action. We will refer to the well-characterized ATP-competitive inhibitor, LIMKi3 , as Inhibitor 2 , and compare it with the allosteric inhibitor, TH-257 . This document outlines the key experiments, presents comparative data, and provides detailed protocols for the orthogonal validation of these compounds.
The LIMK1 Signaling Pathway and Point of Inhibition
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics.[1] Upstream signals, primarily from the Rho family of GTPases (Rho, Rac, and Cdc42), activate LIMK1 through intermediary kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[1] Once activated, LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2] This inactivation of cofilin leads to the stabilization of actin filaments, which is crucial for cellular processes like motility, morphogenesis, and cell division.[1][2] Dysregulation of the LIMK1 pathway has been implicated in various diseases, including cancer and neurological disorders, making it a compelling therapeutic target.[3]
Small molecule inhibitors of LIMK1, such as Inhibitor 2 (LIMKi3) and TH-257 , aim to block the phosphorylation of cofilin, thereby restoring its actin-depolymerizing activity. Inhibitor 2 acts as an ATP-competitive inhibitor, binding to the active site of LIMK1.[3] In contrast, TH-257 is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inhibits kinase activity.[4]
Orthogonal Validation Strategy
To robustly validate the mechanism of action of a LIMK1 inhibitor, a multi-faceted approach employing orthogonal assays is essential. This strategy minimizes the risk of method-specific artifacts and provides a higher degree of confidence in the experimental results. For a LIMK1 inhibitor, a comprehensive validation workflow should include:
-
Biochemical Assay: Direct measurement of the inhibitor's effect on the enzymatic activity of purified LIMK1.
-
Cellular Target Engagement: Confirmation that the inhibitor binds to LIMK1 within a cellular context.
-
Downstream Signaling Analysis: Assessment of the inhibitor's effect on the phosphorylation of the direct downstream substrate, cofilin.
Comparative Data of LIMK1 Inhibitors
The following tables summarize the quantitative data for Inhibitor 2 (LIMKi3) and TH-257 , highlighting their potency and cellular activity.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | Assay Method | IC50 (nM) | Reference |
| Inhibitor 2 (LIMKi3) | LIMK1 | RapidFire MS | 7 | [3] |
| LIMK2 | RapidFire MS | 20 | [3] | |
| TH-257 | LIMK1 | RapidFire MS | 84 | [4] |
| LIMK2 | RapidFire MS | 39 | [4] |
Table 2: Cellular Target Engagement
| Inhibitor | Target | Assay Method | IC50 (nM) | Reference |
| Inhibitor 2 (LIMKi3) | LIMK1 | NanoBRET | 1-10 (range) | [3] |
| TH-257 | LIMK1 | NanoBRET | 238 | [3] |
| LIMK2 | NanoBRET | 91 | [3] |
Experimental Protocols
Biochemical Assay: RapidFire Mass Spectrometry (MS) for In Vitro Kinase Activity
This assay directly measures the phosphorylation of the substrate cofilin by the LIMK1 enzyme in the presence of an inhibitor.
Materials:
-
Recombinant human LIMK1 enzyme
-
Recombinant human cofilin protein (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
LIMK1 inhibitors (Inhibitor 2, TH-257)
-
384-well polypropylene plates
-
RapidFire High-Throughput MS System
Protocol:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, inhibitor dilutions (or DMSO for control), and the LIMK1 enzyme.
-
Initiate the kinase reaction by adding a mixture of cofilin and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quench solution (e.g., formic acid).
-
Analyze the samples using a RapidFire MS system to quantify the amount of phosphorylated cofilin.[5]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay determines the extent to which an inhibitor binds to LIMK1 in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-LIMK1 fusion vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
LIMK1 inhibitors (Inhibitor 2, TH-257)
-
96-well or 384-well white assay plates
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-LIMK1 fusion vector and seed them into assay plates.[6]
-
Allow the cells to adhere and express the fusion protein (typically 24 hours).
-
Prepare serial dilutions of the inhibitors.
-
Add the NanoBRET™ Tracer to the cells, followed by the inhibitor dilutions (or DMSO for control).[1]
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.[6]
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.[6]
-
Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio and determine the IC50 values by plotting the BRET ratio against the inhibitor concentration.[1]
Downstream Signaling Analysis: Western Blot for Phospho-Cofilin
This assay assesses the functional consequence of LIMK1 inhibition by measuring the phosphorylation level of its direct substrate, cofilin.
Materials:
-
Cell line expressing LIMK1 (e.g., MDA-MB-231)
-
LIMK1 inhibitors (Inhibitor 2, TH-257)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture the cells and treat them with varying concentrations of the inhibitors for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total cofilin and a loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitors on cofilin phosphorylation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
A Comparative Guide to the Phenotypic Effects of LIMK1 Inhibitors: A Focus on LIMKi3 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized LIMK1/2 inhibitor, LIMKi3 (also known as BMS-5), and its analogs. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical probes for research and drug development in oncology, neuroscience, and other fields where LIM kinase activity is a critical factor.[1][2][3][4][5]
LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are crucial regulators of actin cytoskeletal dynamics.[3][6] They act by phosphorylating and inactivating cofilin, a protein that promotes the depolymerization of actin filaments.[4][5] This inactivation leads to the stabilization of F-actin, which is integral to cellular processes such as migration, proliferation, and morphology.[1][3] Dysregulation of LIMK activity has been implicated in various diseases, including cancer and neurological disorders, making LIMK inhibitors a promising area of therapeutic research.[1][2][5]
The LIMK1 Signaling Pathway
The activity of LIMK1 is regulated by several upstream signaling pathways, most notably the Rho family of small GTPases. These pathways converge on LIMK1, which then acts as a central node for controlling actin dynamics through cofilin phosphorylation.
Caption: The LIMK1 signaling cascade, illustrating the activation of LIMK1 and its subsequent phosphorylation of cofilin, leading to the regulation of actin dynamics.
Comparative Efficacy of LIMK Inhibitors
The following tables summarize the quantitative data for LIMKi3 and a selection of its analogs. The data is compiled from a comparative study by Scott et al. (2022), which utilized various assay formats to assess enzymatic and cellular potency.[1][2][3]
Enzymatic Inhibition of LIMK1 and LIMK2
This table presents the half-maximal inhibitory concentrations (IC50) of the compounds against the catalytic domains of LIMK1 and LIMK2, both in their basal and activated (phosphorylated by PAK1) states.
| Compound | LIMK1 IC50 (nM) | pLIMK1 IC50 (nM) | LIMK2 IC50 (nM) | pLIMK2 IC50 (nM) | Binding Mode |
| LIMKi3 (BMS-5) | 15 | 38 | 12 | 25 | ATP-competitive (Type I) |
| TH-257 | 84 | 68 | 39 | 41 | Allosteric (Type III) |
| BMS-3 | 31 | 200 | 21 | 110 | ATP-competitive (Type I) |
| BMS-4 | 13 | 140 | 7.5 | 70 | ATP-competitive (Type I) |
| LX7101 | 32 | 250 | 14 | 130 | ATP-competitive (Type I) |
Data sourced from Scott et al. (2022).[1][3]
Cellular Potency of LIMK Inhibitors
The cellular activity of the inhibitors was assessed using two distinct assays: a NanoBRET assay to measure target engagement within cells and an AlphaLISA assay to quantify the inhibition of cofilin phosphorylation.
| Compound | LIMK1 NanoBRET IC50 (nM) | LIMK2 NanoBRET IC50 (nM) | p-Cofilin AlphaLISA IC50 (nM) |
| LIMKi3 (BMS-5) | 210 | 470 | 190 |
| TH-257 | 210 | 94 | 360 |
| BMS-3 | 1,100 | 1,800 | >10,000 |
| BMS-4 | 400 | 890 | >10,000 |
| LX7101 | 1,400 | 1,800 | 1,400 |
Data sourced from Scott et al. (2022).[1][3]
Phenotypic Observations
-
LIMKi3 (BMS-5): Demonstrates potent dual inhibition of both LIMK1 and LIMK2 in enzymatic and cellular assays.[1][3] It has been shown to effectively suppress cofilin phosphorylation.[6] However, its utility can be limited by poor kinase selectivity against the wider kinome.[6] Despite this, its high brain penetration makes it a valuable tool for CNS-related studies.[1]
-
TH-257: A potent, allosteric inhibitor of both LIMK1 and LIMK2.[7] Its allosteric binding mode contributes to its exquisite selectivity, with minimal off-target effects observed in broad kinase screening.[7] While it shows good biochemical and cellular potency, its rapid in vitro clearance makes it less suitable for in vivo applications.[1][7]
-
BMS-3 and BMS-4: These analogs of LIMKi3 show good enzymatic potency against unphosphorylated LIMK1/2. However, their inhibitory activity is significantly reduced against the activated, phosphorylated forms of the kinases.[1][3] This is also reflected in their weaker cellular potency.[1][3]
-
LX7101: This compound, which entered Phase I clinical trials for glaucoma, is a potent inhibitor of LIMK1 and LIMK2.[8] However, it also shows significant activity against other kinases like ROCK2 and PKA, and its rapid in vivo clearance limits its use as a selective tool compound.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
RapidFire Mass Spectrometry (Enzymatic IC50)
This assay quantifies the enzymatic activity of LIMK1/2 by measuring the phosphorylation of its substrate, cofilin.
Caption: Workflow for determining enzymatic IC50 values using the RapidFire Mass Spectrometry assay.
Protocol Summary:
-
The LIMK1 or LIMK2 kinase domain is incubated with the cofilin substrate and ATP in the presence of varying concentrations of the test inhibitor.
-
For assays with activated kinase, LIMK is pre-incubated with the upstream kinase PAK1.[1][3]
-
The enzymatic reaction is allowed to proceed for a set time before being quenched.
-
The reaction mixture is then loaded onto a solid-phase extraction cartridge to separate the phosphorylated product from the non-phosphorylated substrate.
-
The amount of phosphorylated cofilin is quantified by mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1][3]
NanoBRET™ Target Engagement Assay (Cellular IC50)
This assay measures the extent to which an inhibitor binds to its target kinase within living cells.
Protocol Summary:
-
HEK293 cells are transiently transfected with a plasmid encoding for a LIMK1 or LIMK2 protein fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.
-
In the absence of an inhibitor, the tracer binds to the kinase, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
Test inhibitors are added in varying concentrations, which compete with the tracer for binding to the kinase.
-
The displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.
-
Cellular IC50 values are determined by measuring the concentration-dependent decrease in the BRET signal.[1][3]
AlphaLISA® Assay (p-Cofilin Levels)
This immunoassay quantifies the levels of phosphorylated cofilin in cell lysates, providing a measure of the functional inhibition of the LIMK pathway.
Protocol Summary:
-
SH-SY5Y neuroblastoma cells are seeded and allowed to adhere.
-
The cells are then treated with various concentrations of the LIMK inhibitors for a specified period.
-
Following treatment, the cells are lysed to release their protein content.
-
The cell lysate is then analyzed using an AlphaLISA® kit specific for phosphorylated cofilin (Ser3). This involves the use of donor and acceptor beads that generate a chemiluminescent signal when brought into proximity by binding to the target protein.
-
The signal is measured, and the IC50 value is calculated based on the inhibitor concentration that causes a 50% reduction in the p-cofilin signal.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and biological characterization of selective LIMK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of LIMK1 Inhibitors in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of therapeutic agents is a cornerstone of modern drug development, particularly in oncology and fibrosis, where multi-pronged attacks on disease pathways can overcome resistance and enhance efficacy. LIM domain kinase 1 (LIMK1) has emerged as a promising target due to its critical role in regulating actin cytoskeletal dynamics, a fundamental process in cell motility, invasion, and proliferation. This guide provides a comparative analysis of the synergistic effects of LIMK1 inhibitors with other drugs, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Executive Summary
Inhibition of LIMK1 has demonstrated significant potential to synergize with various classes of anti-cancer agents, including FLT3 inhibitors for Acute Myeloid Leukemia (AML) and microtubule-targeting agents for solid tumors. These combinations can lead to enhanced cytotoxicity, delayed tumor growth, and prolonged survival in preclinical models. This guide will delve into the quantitative assessment of these synergies, the underlying signaling pathways, and the experimental methodologies required to evaluate them.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergy between a LIMK1 inhibitor and another therapeutic agent is quantified using the Combination Index (CI) and the Dose Reduction Index (DRI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-decrease in the dose of one drug required to achieve a given effect when used in combination, compared to its use as a monotherapy.
Table 1: Synergistic Effects of LIMK1/2 Inhibitor CEL_Amide with FLT3 Inhibitors in AML
The LIMK1/2 inhibitor CEL_Amide has been shown to act synergistically with several FLT3 inhibitors in the FLT3-ITD positive AML cell line MOLM-13.[1]
| Combination | Effect |
| CEL_Amide + Midostaurin (FLT3 Inhibitor) | Synergistic |
| CEL_Amide + Crenolanib (FLT3 Inhibitor) | Synergistic |
| CEL_Amide + Gilteritinib (FLT3 Inhibitor) | Synergistic |
| CEL_Amide + Quizartinib (FLT3 Inhibitor) | Additive |
Table 2: Synergistic Effects of a LIMK Inhibitor with a Microtubule Polymerization Inhibitor
A study investigating a LIMK inhibitor (LIMKi) in combination with the microtubule-destabilizing agent vincristine in the A549 non-small cell lung cancer cell line demonstrated a synergistic effect on inhibiting cell proliferation.
| Parameter | Vincristine Alone | Vincristine + 3 µM LIMKi | Fold-Decrease |
| EC50 of Vincristine | ~6 nM | ~3 nM | ~2-fold |
This table is illustrative, based on the reported ~2-fold decrease in the EC50 of Vincristine in the presence of the LIMK inhibitor. Precise EC50 and CI values would be required for a definitive quantitative assessment.
Signaling Pathways and Experimental Workflows
A fundamental understanding of the LIMK1 signaling pathway is crucial for designing and interpreting combination studies. The following diagrams, generated using Graphviz, illustrate the key molecular interactions and a typical experimental workflow for assessing synergy.
Caption: The LIMK1 signaling cascade.
Caption: A generalized workflow for assessing drug synergy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of synergistic effects.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML, A549 for lung cancer)
-
Complete cell culture medium
-
LIMK1 Inhibitor 2 and combination agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
-
Drug Preparation:
-
Prepare stock solutions of the LIMK1 inhibitor and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each agent.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of both drugs, alone and in combination.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay method.
-
Protocol 2: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of the LIMK1 inhibitor in combination with another agent.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., LLC1 for lung cancer)
-
This compound and combination agent, formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, LIMK1 inhibitor alone, combination agent alone, combination therapy).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Survival Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint, or until a survival endpoint is reached.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth inhibition between groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Conclusion
The preclinical evidence strongly suggests that inhibiting LIMK1 can create synergistic opportunities for combination therapies in various cancers. The combination of LIMK1 inhibitors with FLT3 inhibitors in AML and with microtubule-targeting agents in solid tumors represents promising avenues for further investigation. The experimental protocols and analytical frameworks presented in this guide provide a robust foundation for researchers to explore these and other novel LIMK1 inhibitor-based combination strategies, with the ultimate goal of developing more effective treatments for patients.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of LIMK1 Inhibitor 2
For Immediate Release: This document provides crucial safety and logistical guidance for the proper disposal of LIMK1 inhibitor 2. Researchers, scientists, and drug development professionals must adhere to these procedural instructions to ensure a safe laboratory environment, maintain regulatory compliance, and minimize environmental impact.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potent, potentially hazardous substance. The following procedures are based on established best practices for the disposal of hazardous chemical waste and potent kinase inhibitors.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to handle this compound with appropriate care. Always wear Personal Protective Equipment (PPE).[1]
-
Personal Protective Equipment (PPE):
-
Handling:
Pre-Disposal Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidental spills or degradation prior to disposal. The following storage conditions are recommended based on protocols for similar kinase inhibitors.[1][3]
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1][3] |
| In Solvent | -80°C | Up to 1 year[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Never dispose of this chemical down the drain or in the regular trash. [2][3] Like other potent kinase inhibitors, it may be very toxic to aquatic life with long-lasting effects, making environmental release a primary concern.[1][4]
Waste Identification and Segregation
-
Hazardous Waste Classification: Treat all waste containing this compound—including the pure compound, solutions, and all contaminated labware—as hazardous chemical waste.[2]
-
Segregation:
Waste Collection and Containerization
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2][4] The container must be chemically compatible with the solvent used.
-
Keep the liquid waste container securely closed when not in use.[3] Do not overfill; a recommended maximum is 75% of the container's capacity.[3]
-
Labeling
-
Clearly label all waste containers with the words "Hazardous Waste" .[1][2]
-
List the full chemical name: "this compound" and any solvents present.[1][2]
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Toxic to Aquatic Life").[1]
-
Include the date when the first item of waste was placed in the container.[1]
On-Site Accumulation and Storage
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][2]
-
This area should be away from general lab traffic and drains.[1]
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[2]
Final Disposal
-
Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste disposal contractor.[2][3]
-
Complete all required waste disposal forms or tags provided by your institution.[3]
-
Do not attempt to transport or dispose of the hazardous waste yourself. [1][2]
Spill Management
In the event of a spill, evacuate and ventilate the area if necessary.
-
For Solid Spills: Carefully sweep or shovel the material to avoid dust formation and place it into a sealed, labeled container for disposal as hazardous waste.[4]
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or diatomite).[4] Collect the absorbed material into a suitable container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the key steps for the proper disposal of waste containing this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling LIMK1 inhibitor 2
Essential Safety and Handling Guide for LIMK1 Inhibitor 2
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound under investigation for its therapeutic potential in various diseases.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. As a potent kinase inhibitor, this compound should be handled with the utmost care to prevent exposure.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, based on best practices for handling potent kinase inhibitors.[3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free gloves are recommended. The outer glove cuff should extend over the gown sleeve. This provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[3] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated) is required to protect skin and clothing from contamination. It must be discarded as hazardous waste after use or if contaminated.[3] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles must be worn. A full-face shield should be worn over the goggles, particularly when handling the powder form or solutions where splashes may occur.[3] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of aerosolized particles.[3][4] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet should be worn to prevent contamination of personal clothing and lab spaces.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Preparation and Weighing:
-
Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[4]
-
Donning PPE: Before handling, ensure all necessary PPE is correctly donned.
-
Work Surface: Use a disposable absorbent bench protector to contain any potential spills.[4]
-
Weighing: Use a dedicated and calibrated scale for weighing the compound.
Dissolving the Compound:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[4]
-
Sonication: If sonication is required to aid dissolution, ensure the vial is securely capped.[4]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[3]
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents | Labeled, leak-proof hazardous liquid waste container.[3] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[3] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies | Puncture-proof, labeled sharps container designated for hazardous waste.[3] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[3] |
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as described in the table above.
-
Contain the Spill:
-
Powder: Gently cover the spill with absorbent pads or granules. Avoid raising dust.
-
Liquid: Cover the spill with absorbent material, working from the outside in.
-
-
Decontaminate:
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with soap and water.
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
